Rose bengal sodium I 125
Description
Contextualizing Rose Bengal as a Fluorinated and Iodinated Xanthene Derivative in Scientific Inquiry
Rose bengal is chemically classified as a xanthene dye, a class of organic compounds characterized by a specific three-ring structure. wikipedia.orgfrontiersin.org More precisely, it is a derivative of fluorescein, containing both chlorine and iodine atoms in its structure, specifically 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein. wikipedia.orgnih.gov The presence of these halogen atoms, particularly iodine, is crucial to its properties. The sodium salt of Rose bengal is commonly used due to its solubility in water. sdfine.com
Rose bengal sodium I 125 is a specialized form where one of the iodine atoms is the radioactive isotope iodine-125. ontosight.ai This radioisotope has a physical half-life of approximately 59.4 days and emits gamma radiation, which can be detected using specialized imaging equipment. ontosight.ai This unique combination of a xanthene dye with a gamma-emitting radionuclide makes it a valuable tool in nuclear medicine. ontosight.ai
The synthesis of fluorinated xanthene derivatives, a related area of research, highlights the chemical versatility of this class of compounds and the ongoing efforts to create new molecules with specific properties for various applications. google.com
Table 1: Chemical Properties of Rose Bengal and its Derivatives
| Property | Value |
| Chemical Formula (Rose Bengal) | C20H4Cl4I4O5 |
| Molar Mass (Rose Bengal) | 973.67 g/mol |
| Molecular Weight (Rose Bengal Sodium Salt) | 1017.65 g/mol |
| Radioisotope in this compound | Iodine-125 |
| Half-life of Iodine-125 | ~59.4 days |
| Radiation Emitted by Iodine-125 | Gamma |
Note: The data in this table is compiled from multiple sources. wikipedia.orgontosight.aiebi.ac.uk
Evolution of Research Perspectives on this compound: From Basic Staining to Complex Molecular Interactions
The research journey of Rose bengal and its derivatives has been one of continuous evolution. Initially, its primary use was as a simple biological stain. wikipedia.org In ophthalmology, for instance, it has been used for over a century to stain damaged conjunctival and corneal cells, aiding in the diagnosis of ocular surface disorders. wikipedia.orgmdpi.com This application relies on the dye's ability to stain cells that are not adequately protected by the preocular tear film. wikipedia.org
A significant leap in its application came with the development of radiolabeled versions. In 1971, Rose bengal sodium I 131 was approved by the U.S. Food and Drug Administration (FDA) as a diagnostic aid for assessing liver function. nih.gov The principle behind this application is the selective uptake of Rose bengal by hepatocytes (liver cells) and its subsequent excretion into the bile, a process that could be tracked by detecting the emitted radiation. ontosight.ai This allowed for the visualization of the liver and biliary system. ontosight.ai
Subsequently, this compound also found its place as a radioactive diagnostic agent in nuclear medicine for similar purposes, including the diagnosis of hepatobiliary diseases and the localization of liver tumors. ontosight.ai
Beyond its role as a diagnostic imaging agent, research has delved into the more complex molecular interactions of Rose bengal. It has been investigated for its photosensitizing properties, where it can be activated by light to produce reactive oxygen species (ROS), which are toxic to cells. nih.govresearchgate.net This has opened up avenues for its use in photodynamic therapy (PDT) for cancer and microbial infections. nih.govresearchgate.net Studies have explored its intrinsic cytotoxicity against tumor and microbial cells, leading to its designation as an orphan drug by the FDA for treating certain cancers. researchgate.net
The evolution of research also includes enhancing the delivery and efficacy of Rose bengal. For example, nanotechnology-based delivery systems are being developed to overcome its limitations and improve its biopharmaceutical profile. researchgate.net Furthermore, investigations into the antibacterial activity of high-purity Rose bengal have shown its effectiveness against various bacteria, including drug-resistant strains. mdpi.com
Scope and Significance of Contemporary Academic Investigations of this compound
Current research on this compound and the broader family of Rose bengal compounds continues to be active and multifaceted. While its use as a diagnostic agent for liver function has been established for decades, contemporary investigations are exploring new applications and refining existing ones.
A significant area of modern research focuses on the application of Rose bengal in photodynamic and sonodynamic therapies. researchgate.net As a photosensitizer, it can be activated by light to generate ROS, which can selectively destroy cancer cells or pathogenic microbes. nih.gov Researchers are also exploring its activation by ultrasound (sonodynamic therapy) as a way to treat deeper tissues that light cannot easily reach. researchgate.netresearchgate.net
The antibacterial properties of Rose bengal are another major focus. mdpi.com Studies are investigating its efficacy against a wide range of bacteria, including those that have developed resistance to conventional antibiotics. mdpi.com Research into high-purity formulations of Rose bengal is crucial in this context to ensure safety and efficacy for potential therapeutic applications. mdpi.com
Furthermore, the fundamental chemical properties of Rose bengal and its derivatives are still being explored. For example, its use as a photoredox catalyst in organic synthesis is a growing area of interest, with applications in the creation of complex nitrogen-containing heterocyclic compounds. rsc.org
The interaction of Rose bengal with biological molecules is also a subject of ongoing study. Research has shown that it can bind to various proteins, which can influence its uptake and effects in biological systems. science.gov Understanding these interactions is critical for optimizing its diagnostic and therapeutic applications.
In the field of marine biology, Rose bengal staining remains a standard method for identifying live foraminifera in sediment samples, contributing to our understanding of marine ecosystems and paleoclimatology. copernicus.org
Table 2: Key Areas of Contemporary Research on Rose Bengal and its Derivatives
| Research Area | Focus | Significance |
| Photodynamic & Sonodynamic Therapy | Use as a photosensitizer or sonosensitizer to generate reactive oxygen species for killing cancer cells and microbes. nih.govresearchgate.net | Offers potential for targeted and less invasive treatment of cancers and infections. nih.govresearchgate.net |
| Antibacterial Applications | Efficacy against drug-resistant bacteria and biofilms. mdpi.com | Addresses the growing problem of antibiotic resistance. mdpi.com |
| Organic Synthesis | Use as a photoredox catalyst. rsc.org | Enables the development of new and efficient chemical reactions. rsc.org |
| Biomolecular Interactions | Study of binding to proteins and other biological molecules. science.gov | Improves understanding of its mechanism of action and helps in designing better therapeutic agents. science.gov |
| Environmental Science | Staining of microorganisms like foraminifera. copernicus.org | Aids in ecological and paleoclimatological studies. copernicus.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H2Cl4I4Na2O5 |
|---|---|
Molecular Weight |
1009.6 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(125I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2,27-2,28-2;; |
InChI Key |
UWBXIFCTIZXXLS-GQTHTECASA-L |
Isomeric SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Radiochemical Methodology of Rose Bengal I 125
Advanced Synthetic Routes for Rose Bengal Derivatives
The inherent chemical structure of Rose Bengal (RB) allows for various modifications to tailor its properties for specific research purposes. These modifications often aim to improve its solubility, targeting capabilities, and integration into larger systems.
Amphiphilic Modification Strategies for Enhanced Research Applications
Amphiphilicity, the possession of both hydrophilic (water-loving) and lipophilic (fat-loving) properties, is a key characteristic for enhancing the utility of Rose Bengal in biological research. The amphiphilic nature of Rose Bengal itself, a disodium (B8443419) salt of a xanthene dye, can be further tuned through chemical synthesis to improve its interaction with cellular structures. nih.govnih.gov
Researchers have synthesized a series of amphiphilic RB derivatives to improve properties such as cellular uptake. nih.gov One strategy involves the covalent attachment of amphipathic peptides, such as C(KLAKLAK)2, to the Rose Bengal molecule. nih.gov This conjugation aims to enhance the derivative's ability to interact with and penetrate biological membranes. Another approach focuses on creating derivatives that balance hydrophilic and lipophilic characteristics to optimize their performance as sensitizers in various therapeutic research models. nih.govcapes.gov.br The interaction of Rose Bengal with amphiphilic polymers like Pluronic F108 and polyvinylpyrrolidone (B124986) has also been studied, showing that these polymers can form loosely bound complexes with RB, which promotes disaggregation of the dye and increases its activity in research settings. researchgate.net
Functionalization for Nanoconjugation and Carrier Systems
Functionalizing Rose Bengal for conjugation to nanoparticles and other carrier systems is a significant area of research aimed at improving its delivery and localization for specific applications.
Nanoconjugation: Rose Bengal has been successfully conjugated to various types of nanoparticles, including:
Upconverting Nanoparticles (UCNPs): RB can be functionalized and immobilized on the surface of lanthanide-doped UCNPs (e.g., NaYF4:Yb3+,Er3+). figshare.commdpi.com One method involves modifying RB with phosphonate (B1237965) groups to ensure a tight binding to the UCNP surface. mdpi.com In other systems, bovine serum albumin (BSA) is used as a surface coating for the UCNPs, and RB is then conjugated to the albumin. figshare.com Hyaluronate-Rose Bengal conjugates have also been complexed with poly(allylamine)-modified UCNPs. nih.govsemanticscholar.org
Silica-based Nanoparticles: RB can be encapsulated within silica (B1680970) layers doped onto a core UCNP. nih.gov Organically modified silica (ORMOSIL) matrices have also been used to incorporate RB non-covalently, creating stable materials for various applications. mdpi.com
Carrier Systems: Beyond nanoparticles, Rose Bengal has been integrated into other carrier systems:
Dendrimers: These highly branched, spherical nanostructures can serve as carriers for RB. For instance, RB has been loaded into vesicle-like constructs of amphiphilic triazine–carbosilane dendrons, known as dendrimersomes. mdpi.com Poly(amidoamine) (PAMAM) dendrimers, which are positively charged at neutral or low pH, can adsorb the negatively charged RB. mdpi.com
Polymer-based Systems: Chitosan-based nanoparticles have been fabricated using ionotropic gelation to encapsulate Rose Bengal, which can enhance its delivery. nih.gov
These functionalization and conjugation strategies are designed to create stable, targeted systems for research.
Radioiodination Techniques for Rose Bengal I 125
The process of labeling Rose Bengal with Iodine-125 (¹²⁵I) is crucial for its use as a radiotracer. Methodologies have evolved to improve the speed, efficiency, and purity of the final radiolabeled product.
Rapid Radiolabeling Protocols at Ambient Temperatures
Traditional methods for the radioiodination of Rose Bengal often required reaction times of an hour or more at elevated temperatures, ranging from 50 to 120°C. nih.govsnmjournals.org A significant advancement has been the development of a rapid protocol that can be performed at room temperature.
This modern technique utilizes an acidified ethanol (B145695) solvent and a potassium iodate (B108269) (KIO₃) oxidant. nih.govsnmjournals.org In this environment, purified Rose Bengal can be radioiodinated with ¹²⁵I within 15 minutes. nih.gov The procedure is straightforward enough to be completed in a single vial, minimizing the need for additional purification steps due to the low level of radiochemical impurities. nih.govsnmjournals.org The feasibility of creating a "cold-kit" has also been demonstrated by formulating a wafer tablet containing purified Rose Bengal and KIO₃, simplifying the preparation process further. snmjournals.org It is critical that the radioactive iodide solution used in this method is free of reducing agents, as they would inhibit the function of the KIO₃ oxidant and lead to diminished labeling yields. snmjournals.org
Methodological Comparisons in Radiolabeling Efficiency
The efficiency of radioiodination is highly dependent on the purity of the starting Rose Bengal material and the reaction conditions.
Commercially available Rose Bengal may contain impurities from dehalogenation processes that can interfere with labeling. snmjournals.org A purification step, such as precipitating the Rose Bengal from an ethanol solution, is recommended to achieve maximum labeling yields. snmjournals.org
A comparison of labeling yields under different conditions highlights the effectiveness of the rapid, room-temperature method.
| Rose Bengal Type | Temperature (°C) | Reaction Time (min) | Chemical Yield (%) | Reference |
|---|---|---|---|---|
| Pre-purified | 20 | 15 | 93 - 97 | nih.govsnmjournals.org |
| Pre-purified | 50 | 15 | 93 - 97 | snmjournals.org |
| Non-purified | 20 | 15 | ~80 | snmjournals.org |
| Traditional Methods (General) | 50 - 120 | ≥ 60 | Not Specified | nih.govsnmjournals.org |
As the data indicates, using pre-purified Rose Bengal results in significantly higher chemical yields (93-97%) within just 15 minutes, regardless of whether the reaction is conducted at 20°C or 50°C. snmjournals.org In contrast, using non-purified material under the same conditions results in a notably lower yield of approximately 80%. snmjournals.org This underscores the importance of material purity for efficient radiolabeling.
Radiochemical Purity and Stability Assessment in Research Preparations
Ensuring the radiochemical purity and stability of Rose Bengal I 125 is essential for the validity of research applications. The term "purity" for a radiopharmaceutical encompasses several aspects, including radiochemical purity, which refers to the proportion of the radionuclide present in the desired chemical form. jsnm.org
For radioiodinated compounds, a primary radiochemical impurity is free radioiodide (e.g., ¹²⁵I⁻), which can arise from the initial labeling process or from subsequent decomposition. nih.gov In the case of radioiodinated Rose Bengal, other potential impurities include incompletely iodinated tetrachlorofluoresceins. jsnm.org
The assessment of radiochemical purity is commonly performed using chromatographic techniques. Thin-layer chromatography (TLC) is a widely used method to separate the labeled compound from impurities like free iodide and other labeled species. nih.goviaea.org
The stability of the radiolabeled compound is also a critical factor. Radioiodinated pharmaceuticals can undergo decomposition over time, leading to an increase in radiochemical impurities. nih.goviaea.org Stability studies involve analyzing the radiochemical purity of the preparation at various time points after synthesis and under specific storage conditions. For instance, studies on commercial radioiodinated hippurans have shown that the amount of free iodide can increase significantly during storage, with some preparations exceeding 2% of free iodide before their expiration date. nih.gov Similar considerations for purity and stability are paramount for preparations of Rose Bengal I 125 to ensure that research findings are based on a well-characterized and stable radiotracer.
Analytical Approaches for Evaluating Labeled Compound Integrity
The evaluation of the integrity and radiochemical purity of radiolabeled compounds such as Rose Bengal I 125 is critical to ensure their efficacy and to understand their in vivo behavior. Various analytical techniques are employed to separate the desired radiolabeled molecule from potential impurities, which may include unreacted radioactive iodide and other halogenated organic contaminants. akjournals.com The quality of the final radiopharmaceutical is highly dependent on the purity of the initial unlabelled molecule. akjournals.com
Chromatographic methods are central to assessing the integrity of the labeled compound. Thin-Layer Chromatography (TLC) is a rapid and inexpensive method used for both purification and purity assessment. akjournals.com For instance, a TLC method using silica gel plates with a chloroform (B151607) and formic acid solvent system has been successfully used to purify commercial Rose Bengal. akjournals.com This purification step is crucial as commercial preparations can contain less halogenated components which exhibit different biological excretion rates. akjournals.com Following electrolytic iodination with Iodine-131, the same TLC method can be used to check the radiochemical purity, with quantitative estimation performed by a TLC scanner. akjournals.com Studies have shown that this purification and analysis can yield a product with a radiochemical purity higher than 96%. akjournals.com
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of radiopharmaceuticals. unm.edu HPLC methods, often coupled with fluorescence detection, can be developed and validated to provide highly specific, precise, and accurate quantification of the compound. nih.gov Validation of such analytical methods involves assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LLOQ), accuracy, and precision, ensuring the reliability of the results. nih.gov While specific HPLC validation for Rose Bengal I 125 is not detailed in the provided results, the methodology is standard for radiopharmaceuticals and crucial for quality control. unm.edunih.gov
An extraction radiometric method has also been described for the determination of Rose Bengal content in preparations labeled with Iodine-131. iaea.org This technique involves solvent extraction with a substoichiometric amount of an agent like Septonex and measuring the activity of the extracts. iaea.org
The table below summarizes key findings from analytical approaches used for evaluating Rose Bengal integrity.
Table 1: Analytical Methods for Labeled Rose Bengal Integrity
| Analytical Technique | Method Details | Key Findings / Results | Reference |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Adsorbent: Silica Gel 60 F254. Solvent System: Chloroform: Formic Acid (87:13). | Successfully separated 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein (TCHTIF) with an Rf value of 0.95. Achieved radiochemical purity of >96% for the labeled product. | akjournals.com |
| HPLC with Fluorescence Detection | Validated based on ICH, FDA, and EMA guidelines for specificity, linearity, accuracy, and precision. | Method proven to be specific, precise (RSD% 0.98-3.06%), and accurate (RE% 1.17-2.42%) for quantifying Rose Bengal in biological matrices. | nih.gov |
| Extraction Radiometric Analysis | Based on the extraction of Rose Bengal-131I with a substoichiometric amount of Septonex into chloroform. | Provides a method for determining the specific content of Rose Bengal in radiopharmaceutical preparations. | iaea.org |
Degradation Pathway Research of Rose Bengal I 125 Conjugates
Understanding the degradation pathways of Rose Bengal and its conjugates is essential for applications where stability and controlled breakdown are required. The degradation of the Rose Bengal molecule, a xanthene dye, can be initiated by various means, including photocatalytic and biological processes. researchgate.netresearchgate.netnih.gov These processes are relevant to its conjugates, as the core chromophore structure is the primary site of degradation.
Photodegradation is a significant pathway for Rose Bengal. As a photosensitizer, it absorbs light and generates reactive oxygen species (ROS), such as singlet oxygen, which can then attack the dye molecule itself, leading to bleaching and breakdown. caymanchem.commdpi.com Studies on the photocatalytic degradation of Rose Bengal using various nanoparticles have shown that the process can ultimately convert the dye into carbon dioxide (CO₂) and water (H₂O). researchgate.net This suggests a complete mineralization of the organic structure under certain photocatalytic conditions.
Biological degradation by microorganisms offers another pathway. Research using the fungus Aspergillus niger has demonstrated its ability to decolorize and degrade Rose Bengal. nih.gov Analysis of the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) identified an intermediate product as tetrachlorophthalic anhydride. nih.gov This finding indicates that the degradation mechanism involves the cleavage of the xanthene structure.
When Rose Bengal is conjugated to other molecules, such as hyaluronic acid, its stability can be altered. A study on a Rose Bengal-hyaluronic acid (RB-HA) conjugate revealed that the conjugate exhibited slower photobleaching compared to free Rose Bengal, which is a critical factor for applications requiring prolonged action. mdpi.com The degradation of the conjugate still relies on the generation of ROS under illumination, which can be harnessed for therapeutic effects. mdpi.com The gradual release of the photosensitizer from the conjugate can ensure a sustained effect. mdpi.com
The table below outlines research findings on the degradation of Rose Bengal, which informs the potential pathways for its conjugates.
Table 2: Degradation Pathways of Rose Bengal
| Degradation Method | Key Intermediates / Final Products | Analytical Technique for Product ID | Key Findings | Reference |
|---|---|---|---|---|
| Photocatalytic Degradation | Carbon Dioxide (CO₂), Water (H₂O) | Not specified; inferred from mineralization. | ZnO nanoparticles were efficient catalysts, achieving 98% degradation in 90 minutes. | researchgate.net |
| Microbial Degradation (Aspergillus niger) | Tetrachlorophthalic anhydride | GC-MS, IR Spectroscopy, UV-Vis Spectroscopy | Decolorization occurs via intracellular enzymatic degradation after initial biosorption. | nih.gov |
| Photobleaching of Conjugate | Not specified | Photostability analysis | Rose Bengal conjugated to hyaluronic acid showed slower photobleaching, enhancing stability. | mdpi.com |
Photophysical and Photochemical Mechanisms of Rose Bengal
Generation and Characterization of Reactive Oxygen Species (ROS)
Upon absorption of light, rose bengal is excited from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the presence of heavy iodine atoms in its structure, it undergoes efficient intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state is the key intermediate in the generation of ROS.
The primary photochemical event following the formation of the excited triplet state of rose bengal in the presence of molecular oxygen is the generation of singlet oxygen (¹O₂). This occurs via a Type II photosensitization mechanism, where the triplet rose bengal transfers its energy to ground-state triplet oxygen (³O₂), promoting it to its highly reactive singlet state. The rose bengal molecule then returns to its ground state, ready to absorb another photon.
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for evaluating photosensitizers. The ΦΔ of rose bengal is generally high, though it can be influenced by factors such as solvent and concentration. For instance, in a dilute monomeric state, the singlet oxygen quantum yield has been reported to be 0.76. However, at concentrations above 2 μM in polar environments, rose bengal is known to aggregate, which can lead to a non-linear relationship between its concentration and singlet oxygen generation, often resulting in a decreased yield. Studies have shown that to avoid discrepancies related to aggregation, rose bengal concentrations should ideally be kept at 1 μM or lower in photochemical studies.
The quantum yield of singlet oxygen can be determined through direct methods, such as measuring its characteristic phosphorescence, or indirect methods using chemical traps that react with singlet oxygen.
Table 1: Singlet Oxygen Quantum Yields of Rose Bengal in Different Solvents
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|
| Water | 0.76 |
| Acetonitrile | 0.53 |
| Methanol | Not specified |
| Ethanol (B145695) | Not specified |
| N,N-Dimethylformamide (DMF) | 0.47 |
The generation of singlet oxygen by rose bengal is an oxygen-dependent process. The concentration of molecular oxygen in the surrounding environment is a crucial factor that can significantly affect the efficiency of the photochemical reactions. In environments with low oxygen concentration (hypoxia), the photoreactivity of rose bengal can be diminished as there are fewer ground-state oxygen molecules available to accept energy from the excited triplet state of the photosensitizer.
The rate of oxygen consumption is linearly associated with the intensity of the light source used for irradiation. Therefore, under high-intensity light, oxygen can be rapidly depleted in the local environment, potentially becoming a limiting factor for the continuous generation of singlet oxygen. This is a particularly important consideration in biological systems and dense tissue matrices where oxygen diffusion may be limited. Some studies have explored enriching the oxygen environment to enhance the efficacy of rose bengal-mediated photochemical processes.
Excited State Dynamics and Energy Transfer Pathways
The behavior of the excited states of rose bengal, particularly the triplet state, is central to its function as a photosensitizer. The dynamics of these states, including their lifetimes and how they are quenched, determine the efficiency of energy transfer to other molecules.
The excited triplet state of rose bengal (³RB²⁻*) is relatively long-lived, which allows it to interact with other molecules. Its lifetime, however, can be significantly shortened, or "quenched," by various molecules through different mechanisms. The most prominent quenching pathway is energy transfer to molecular oxygen to produce singlet oxygen.
However, the triplet state can also be quenched through electron transfer processes. This can occur via either oxidative or reductive quenching, depending on the nature of the quenching molecule. In oxidative quenching, an electron is transferred from the excited rose bengal to the quencher, while in reductive quenching, the excited rose bengal accepts an electron from the quencher. The efficiency of these electron transfer reactions is dependent on the free energy of the process and can compete with singlet oxygen formation. Studies have shown that exothermic oxidative quenching can be significantly faster than exothermic reductive quenching in aqueous solutions. The quenching process can involve the formation of an intermediate encounter complex, which then leads to the generation of radical ions or the regeneration of the ground-state reactants.
The phosphorescence lifetime of rose bengal in an aerobic aqueous solution at pH 10 has been determined to be 2.40 µs. The triplet state lifetime appears to be less affected by the photosensitizer's concentration compared to the singlet oxygen lifetime.
While intersystem crossing to the triplet state is the dominant de-excitation pathway for rose bengal, it does exhibit fluorescence with a quantum yield of 0.02. The fluorescence of rose bengal can be quenched by other molecules, a process that can provide insights into energy transfer mechanisms. This quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET), where energy is transferred non-radiatively from an excited donor (rose bengal) to a suitable acceptor molecule in close proximity.
The efficiency of fluorescence quenching is dependent on the concentration of the quencher and the distance between the donor and acceptor molecules. Studies have investigated the fluorescence quenching of rose bengal by various compounds, such as α,ω-diaminoalkanes and naphthylalkylamines, demonstrating highly efficient quenching. The Stern-Volmer relationship is often used to analyze the kinetics of this quenching process.
Photodegradation and Photobleaching Kinetics in Model Systems
Photobleaching, or the irreversible photochemical destruction of a fluorophore, is a phenomenon that affects rose bengal upon prolonged exposure to light. This process leads to a loss of its characteristic absorption and fluorescence properties. The mechanism of photobleaching can be complex and is influenced by the surrounding environment.
In the presence of oxygen, the photobleaching of monomeric rose bengal is thought to be mediated by singlet oxygen, which oxidizes the xanthene ring of the dye, leading to colorless products. This is supported by the observation that the process is enhanced in deuterium (B1214612) oxide (D₂O), which prolongs the lifetime of singlet oxygen, and quenched by azide (B81097), a known singlet oxygen scavenger.
However, the photobleaching kinetics can differ under anaerobic conditions or when rose bengal is aggregated. For instance, the photobleaching rate for monomeric rose bengal was found to be greater under a nitrogen atmosphere than in an air-saturated solution. Electron transfer reactions can also contribute to photodegradation, especially in the presence of certain amino acids like arginine. The photodegradation of rose bengal in various systems has been shown to often follow pseudo-first-order kinetics. The rate of degradation can be influenced by parameters such as the initial dye concentration, pH, and the presence of photocatalysts.
Factors Influencing Photostability (e.g., pH, solvent, illumination)
The photostability of Rose bengal sodium I 125 is a critical parameter in its photochemical applications and is significantly influenced by environmental factors such as pH, solvent polarity, and illumination conditions. The degradation of the dye is understood to follow pseudo-first-order kinetics.
The surrounding pH has a pronounced effect on the photostability of Rose bengal. The quantum yield of its photooxidation has been observed to remain constant between a pH of 6 and 10.5. However, in acidic conditions, the quantum yield decreases, while it increases substantially in strongly alkaline solutions, such as sodium hydroxide (B78521) solutions. This variation is attributed to the protonation and dissociation of the hydroxyl moiety of the dye. Some studies have indicated that the rate of photocatalytic degradation can be optimized at a specific pH, with one study noting an optimal pH of 8 for the degradation over a zinc oxide photocatalyst.
The solvent environment also plays a crucial role. In aqueous solutions, the photophysical and photochemical properties are well-characterized. However, when Rose bengal is incorporated into less polar environments, such as micelles, its photochemical behavior can be altered. For instance, in a micellar environment under alkaline conditions, the contribution of the singlet oxygen pathway for photooxidation is enhanced, while the electron transfer pathway is inhibited. The choice of solvent is also important in experimental setups, with ethanol being a common solvent for preparing stock solutions.
Illumination is a fundamental factor, as the photochemical reactions of Rose bengal are light-dependent. The rate of photobleaching or photodegradation is directly influenced by the intensity of the light source. An increase in light intensity generally leads to an increased rate of degradation. This is because a higher intensity increases the number of photons striking the semiconductor particles per unit area in photocatalytic systems. However, excessively high light intensities can lead to thermal reactions rather than the desired photocatalytic ones. The wavelength of illumination is also critical, with studies utilizing various light sources, including tungsten lamps, UV lamps (366 nm), and visible light irradiation.
The concentration of Rose bengal itself can affect its photostability. An increase in dye concentration can lead to a higher rate of photobleaching up to a certain point, as more molecules are available for the photochemical reaction. Beyond an optimal concentration, the rate may decrease. This can be due to the aggregation of dye molecules or the solution becoming so concentrated that it impedes the penetration of light to all dye molecules.
Table 1: Factors Affecting Rose Bengal Photostability
| Factor | Effect on Photostability | Observed Conditions/Mechanisms |
| pH | Dependent | Quantum yield of oxidation is constant between pH 6 and 10.5, decreases in acidic conditions, and increases in strongly alkaline solutions. Optimal degradation noted at pH 8 in some photocatalytic systems. |
| Solvent | Dependent | In aqueous solutions, both electron transfer and singlet oxygen pathways are significant. In less polar micellar environments, the singlet oxygen pathway is favored over electron transfer. |
| Illumination Intensity | Directly Proportional (up to a limit) | Increased light intensity enhances the rate of degradation. Very high intensities may induce thermal reactions. |
| Dye Concentration | Optimal Concentration Exists | The rate of photobleaching increases with concentration up to a certain point, after which it may decrease due to aggregation or reduced light penetration. |
Identification of Photochemical Degradation Products
The photochemical degradation of this compound involves the transformation of the complex dye molecule into simpler, often less colored or colorless, products. The exact nature of these products can depend on the specific photochemical pathway, which is influenced by the surrounding environment, including the presence of oxygen and other reactive species.
A common degradation pathway, particularly in photocatalytic systems, involves the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These radicals can attack the chromophoric structure of the Rose bengal molecule, leading to its breakdown. The initial step in this process is often the oxidation of Rose bengal to its transient "leuco" form, which is a colorless or faded version of the dye. This leuco form is unstable and subsequently degrades into smaller molecular fragments.
In the absence of oxygen and in the presence of an electron donor like the amino acid arginine, Rose bengal can undergo photodegradation that results in a blue-shifted absorption peak to around 510 nm. This spectral change is indicative of the formation of a dehalogenated (specifically, deiodinated) product. This suggests that under certain conditions, the iodine atoms on the xanthene ring can be photochemically removed.
More detailed analysis of degradation products has been performed in studies involving biological systems. For instance, in the degradation of Rose bengal by the fungus Aspergillus niger, which may involve both enzymatic and photochemical-like processes, the main identified degradation product was tetrachlorophthalic anhydride. A minor product, 6-amino-5-cyano-4-(3-iodo-phenyl)-2-methyl-4H-pyran-3-carboxylate, was also detected. While not purely a result of photochemistry, these findings provide insight into the types of smaller molecules that can result from the breakdown of the Rose bengal structure.
The general mechanism for photocatalytic degradation can be summarized as the excitation of Rose bengal by light, followed by its interaction with a photocatalyst (like ZnO or TiO₂) to generate electron-hole pairs. These, in turn, react with water and oxygen to produce ROS, which then oxidize the dye into smaller, harmless products.
Table 2: Identified Degradation Products and Intermediates of Rose Bengal
| Product/Intermediate | Method of Generation/Observation | Key Characteristics |
| Leuco Rose Bengal | Photocatalytic oxidation by hydroxyl radicals | A transient, colorless or faded intermediate that subsequently degrades. |
| Dehalogenated Product | Photodegradation in the presence of arginine under low oxygen | Characterized by a blue-shifted absorption maximum around 510 nm. |
| Tetrachlorophthalic anhydride | Degradation by Aspergillus niger | Identified as a major degradation product via GC-MS analysis. |
| 6-amino-5-cyano-4-(3-iodo-phenyl)-2-methyl-4H-pyran-3-carboxylate | Degradation by Aspergillus niger | Identified as a minor degradation product. |
Role of Specific Amino Acids and Biomolecules in Photochemistry
The photochemical behavior of this compound is significantly modulated by its interactions with various amino acids and larger biomolecules. These interactions can influence both the photophysical properties of the dye and the subsequent photochemical reaction pathways, often determining whether a Type I (electron transfer, radical-mediated) or Type II (singlet oxygen-mediated) mechanism predominates.
Tryptophan and Tyrosine: These aromatic amino acids are known to interact with the excited triplet state of Rose bengal. Tryptophan, in particular, is a very efficient quencher of the Rose bengal triplet state, with a high quenching rate constant (3.0 × 10⁸ M⁻¹ s⁻¹). In aerated solutions, the interaction is predominantly a Type II process, where Rose bengal generates singlet oxygen, which then reacts with the tryptophan residues. mdpi.com This can lead to the formation of kynurenine-type products and 3a-oxidized hydrogenated pyrrolo[2,3-b]indoles. mdpi.com Under anoxic (oxygen-deficient) conditions, a Type I mechanism can occur, leading to the photosensitized cross-linking of tryptophan and tyrosine derivatives to form dimers and higher oligomers, with Rose bengal acting as a sacrificial oxidant. scholarsresearchlibrary.com
Arginine and Lysine (B10760008): These positively charged amino acids can engage in strong electrostatic interactions with the anionic Rose bengal molecule. This binding is a key factor in the interaction of Rose bengal with proteins like collagen. hakon-art.com Arginine has been shown to be an effective electron donor to the excited triplet state of Rose bengal, particularly at low oxygen concentrations. hakon-art.comrasayanjournal.co.in This electron transfer enhances the rate of Rose bengal's photodegradation and leads to the formation of a dehalogenated product. hakon-art.comrasayanjournal.co.in Lysine also participates in ionic binding with Rose bengal, but its role as an electron donor in photobleaching appears to be less significant than that of arginine. hakon-art.comrasayanjournal.co.in In some contexts, interactions with lysine residues have been suggested to result in the regeneration of the dye. hakon-art.com
Histidine and Methionine: Histidine residues are also susceptible to photooxidation sensitized by Rose bengal, often through a singlet oxygen-mediated mechanism. The activation of Rose bengal with visible light in the presence of oxygen can generate singlet oxygen that reacts with histidine, which can result in the formation of covalent bonds between protein fibrils. Rose bengal has been used as a specific photosensitizer for a histidine residue at the binding site of certain enzymes. mathnet.ru Methionine is another amino acid that can be oxidized in the presence of photosensitized Rose bengal, typically leading to the formation of methionine sulfoxide (B87167) via a singlet oxygen reaction.
Biomolecules (Proteins): The binding of Rose bengal to large biomolecules like human serum albumin (HSA) and collagen significantly alters its photochemistry. When bound to HSA, the behavior of the excited Rose bengal molecule is vastly different from that in an aqueous solution. rasayanjournal.co.in Similarly, when bound to collagen, Rose bengal exhibits a reduced rate of photodegradation. rasayanjournal.co.in The binding to these proteins can lead to the aggregation of Rose bengal molecules, which in turn influences the photochemical reaction pathways. hakon-art.comrasayanjournal.co.in The protein environment can create localized low-oxygen conditions, favoring Type I electron transfer reactions with amino acid side chains like arginine. hakon-art.com
Table 3: Interaction of Rose Bengal with Specific Amino Acids
| Amino Acid | Predominant Interaction Mechanism | Outcome of Interaction | Quenching Rate Constant (M⁻¹ s⁻¹) |
| Tryptophan | Type II (aerobic), Type I (anoxic) | Photooxidation to kynurenine-type products (aerobic); Cross-linking (anoxic) | 3.0 x 10⁸ |
| Tyrosine | Type I (anoxic) | Photosensitized cross-linking to form dimers and oligomers. | Not specified |
| Arginine | Type I (electron transfer) | Enhanced photodegradation of Rose bengal to a dehalogenated product. | 0.17 x 10⁸ |
| Lysine | Electrostatic binding | Primarily facilitates binding to proteins; may be involved in dye regeneration. | Not specified |
| Histidine | Type II (singlet oxygen) | Photooxidation, leading to protein cross-linking. | Not specified |
| Methionine | Type II (singlet oxygen) | Photooxidation to methionine sulfoxide. | Not specified |
Molecular Interactions and Binding Dynamics
Protein Binding Mechanisms and Affinity Studies
The interaction of Rose Bengal with proteins is a pivotal aspect of its biological activity. The following sections delve into the specifics of its binding with Human Serum Albumin (HSA) and collagen, exploring the spectroscopic evidence, binding sites, stoichiometry, and the energetic forces driving these associations.
Interaction with Albumin (e.g., Human Serum Albumin - HSA)
The binding of Rose Bengal to Human Serum Albumin (HSA), the most abundant protein in human blood plasma, has been a subject of detailed investigation. bohrium.comnih.gov This interaction is significant as HSA acts as a carrier for numerous endogenous and exogenous compounds. mdpi.com
The binding of Rose Bengal to HSA induces noticeable changes in its absorption spectrum. mdpi.com In an aqueous medium, Rose Bengal exhibits an absorption maximum at 549 nm. mdpi.com Upon the addition of HSA, a bathochromic shift, or red shift, to a longer wavelength of 563 nm is observed. mdpi.com This shift is indicative of the formation of a Rose Bengal-HSA complex and suggests that the dye molecule is in a more nonpolar environment upon binding to the protein. mdpi.comias.ac.in The presence of an isosbestic point in the UV-vis spectrum further confirms the existence of a binding equilibrium between the free dye and the protein-bound dye. mdpi.com The association constant for this complex has been determined to be approximately 3.90 ± 0.08 × 10⁵ M⁻¹. mdpi.com
| Spectroscopic Parameter | Value (Free Rose Bengal) | Value (HSA-Bound Rose Bengal) |
| Absorption Maximum (λmax) | 549 nm | 563 nm |
| Association Constant (Ka) | N/A | 3.90 ± 0.08 × 10⁵ M⁻¹ |
Competitive ligand binding studies have been instrumental in identifying the preferred binding sites of Rose Bengal on the HSA molecule. mdpi.com By using drugs with well-established binding locations on HSA, researchers have been able to map where Rose Bengal interacts. These studies have shown that Rose Bengal binds to Drug Site 1 (DS1), Drug Site 3 (DS3), and Fatty Acid site 6 (FA6). mdpi.com Conversely, it was found that Rose Bengal does not bind at Drug Site 2 (DS2). mdpi.com This specificity of binding is crucial for understanding its potential interactions with other drugs that may be simultaneously present in the bloodstream.
| Site Marker | HSA Binding Site | Rose Bengal Binding |
| Warfarin | DS1 | Yes |
| Digitoxin | DS3 | Yes |
| Ibuprofen, Diflunisal | FA6 | Yes |
| Ibuprofen, Diazepam, Diflunisal | DS2 | No |
The stoichiometry of the Rose Bengal-HSA complex, which describes the ratio of ligand to protein molecules in the complex, has been determined using Job's Plot analysis. mdpi.com This method revealed a 6:1 stoichiometry, indicating that up to six molecules of Rose Bengal can bind to a single molecule of HSA. mdpi.com This high capacity of HSA to bind multiple Rose Bengal molecules underscores the significant carrier potential of this protein for the dye. mdpi.com
Interaction with Collagen and Collagen-like Peptides
The interaction between Rose Bengal and collagen, a primary structural protein in connective tissues, is of significant interest, particularly in the context of photochemical tissue bonding. acs.orgnih.govacs.orgnih.gov
Molecular dynamics simulations and free-energy calculations have provided atomic-level insights into the binding between Rose Bengal and collagen-like peptides (CLPs). acs.orgnih.govacs.orgnih.gov These studies have revealed that electrostatic interactions are the dominant force driving this association. acs.orgnih.govacs.orgnih.govmdpi.com The negatively charged carboxylate groups of Rose Bengal are attracted to the positively charged amino groups at the N-terminus and on the side chains of lysine (B10760008) residues within the collagen structure. acs.orgnih.govnih.gov
The binding free energy for the interaction between Rose Bengal and a CLP has been calculated to be in the range of -5.7 to -3 kcal/mol. acs.orgnih.govacs.orgnih.gov This negative value indicates a spontaneous and favorable binding process. The strongest interactions are observed near the positively charged amino groups, highlighting the critical role of electrostatics in the formation of the Rose Bengal-collagen complex. acs.orgnih.govnih.gov
| Interaction Parameter | Finding |
| Dominant Interaction Force | Electrostatic interactions |
| Binding Free Energy | -5.7 to -3 kcal/mol |
| Key Collagen Residues | N-terminal amino groups, Lysine side chains |
Spectroscopic Signatures of Rose Bengal-Collagen Association
The interaction between Rose Bengal (RB) and collagen results in distinct changes in the dye's absorption spectrum. When RB associates with type I collagen in a solution, a noticeable shift in its absorption spectrum is observed. This shift, coupled with molecular dynamics simulations, suggests the formation of RB aggregates bound to the triple helical structure of collagen. nih.gov
Specifically, the absorption spectrum of RB applied to the cornea, a collagen-rich tissue, shows a red-shifted absorption maximum and a ratio of absorbance at 560-525 nm of less than 2, which is characteristic of aggregates bound to collagen. nih.gov In phosphate-buffered saline (PBS), a 125 μM RB solution, which is known to contain dimers and aggregates, displays a typical absorption maximum at 550 nm. nih.gov When applied to rabbit cornea, the absorption maximum shifts to 562 nm, with a shoulder observed between 520 and 535 nm. nih.gov This indicates that the collagenous environment influences the electronic structure of the dye molecules upon binding.
Further spectroscopic evidence of RB-collagen interaction comes from photobleaching studies. During irradiation with green light (532 nm), the absorption of RB-stained cornea decreases, indicating that the dye is being photobleached. nih.gov The rate and products of this photobleaching are influenced by the collagen matrix, suggesting a close association between the dye and the protein. nih.gov
The following table summarizes the key spectroscopic shifts observed for Rose Bengal in the presence of collagen:
| Parameter | Rose Bengal in PBS (125 μM) | Rose Bengal on Rabbit Cornea |
| Absorption Maximum | 550 nm | 562 nm |
| Absorption Shoulder | ~520 nm | 520-535 nm |
| Ratio of Absorbance (550/520 nm or 560/525 nm) | ~2 (indicative of dimers/aggregates) | <2 (characteristic of bound aggregates) |
Role of Mucin and Glycocalyx in Surface Interactions
The interaction of Rose Bengal with cell surfaces is significantly modulated by the presence of mucins and the glycocalyx, a carbohydrate-rich layer on the cell surface. It is proposed that mucins play a protective role, preventing the staining of normal ocular surface epithelial cells by Rose Bengal. nih.gov
Studies using a human corneal-limbal epithelial (HCLE) cell line have shown that stratified and differentiated cells, which produce the membrane-associated mucin MUC16 and exhibit a well-formed glycocalyx, are protected from Rose Bengal uptake. nih.govnih.gov The long, glycosylated extracellular domain of MUC16 is thought to be a key component of the diffusion barrier that prevents the penetration of the anionic Rose Bengal dye. nih.gov In contrast, poorly differentiated cells that lack this protective mucin layer are readily stained. nih.gov
Aggregation Phenomena of Rose Bengal
Rose Bengal has a strong tendency to form aggregates in aqueous solutions, a phenomenon that significantly influences its spectroscopic properties and photochemical behavior.
Formation of Dimers and Higher-Order Aggregates in Solution
In dilute aqueous solutions, Rose Bengal exists predominantly as a monomer. However, as the concentration increases, it begins to form dimers and then higher-order aggregates. instras.com This aggregation is a common characteristic of xanthene dyes. instras.cominstras.com The transition from monomer to dimer and higher aggregates is concentration-dependent, with aggregation becoming significant at concentrations above 10⁻⁵ M. instras.com
The formation of these aggregates is driven by intermolecular forces, likely including van der Waals interactions and hydrophobic effects between the large aromatic rings of the dye molecules. The presence of salts can also influence the aggregation process. instras.com For instance, the addition of salts can promote the formation of specific types of aggregates, such as J-aggregates, where the dye molecules are arranged in a head-to-tail fashion. instras.com
Spectroscopic Characterization of Aggregated States
The aggregation of Rose Bengal is readily observed through changes in its absorption and fluorescence spectra. The absorption spectrum of the monomer in dilute solution typically shows two peaks. As the concentration increases and dimers form, the shorter wavelength peak grows in intensity and shifts towards the blue region of the spectrum (a hypsochromic shift). instras.com This is characteristic of the formation of H-type aggregates, where the molecules are stacked face-to-face. instras.com
The monomer of Rose Bengal has an absorption maximum around 549 nm, while the dimer absorbs at approximately 515 nm. instras.com The fluorescence spectrum is also affected by aggregation. While the monomer fluoresces, the dimer is often associated with fluorescence quenching, meaning its fluorescence is significantly reduced. instras.com However, some studies have provided evidence for fluorescent dimers under certain conditions, such as when adsorbed on microgranular cellulose. researchgate.netrsc.org
The following table summarizes the key spectroscopic features of Rose Bengal monomers and dimers in aqueous solution:
| Species | Absorption Maximum | Fluorescence Emission |
| Monomer | ~549 nm | ~570 nm (fluorescent) |
| Dimer (H-type) | ~515 nm | Quenched or weak fluorescence |
It is important to distinguish the effects of aggregation on the spectra from concentration quenching, where excited-state monomers are deactivated by ground-state monomers through energy transfer. instras.com Careful analysis of both absorption and emission spectra as a function of concentration is necessary to fully characterize the aggregated states of Rose Bengal.
Computational Modeling of Molecular Interactions
Computational methods, particularly molecular dynamics simulations, have become invaluable tools for investigating the interactions of Rose Bengal with biomolecules at an atomic level.
Molecular Dynamics Simulations of Rose Bengal-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of how Rose Bengal binds to and interacts with proteins and other macromolecules. nih.govresearchgate.net These simulations have been employed to study the complexation of Rose Bengal with various biomolecules, including collagen and human serum albumin (HSA). nih.govmdpi.com
For the interaction with a collagen-like peptide, MD simulations have revealed that electrostatic interactions are the dominant force driving the binding. nih.govresearchgate.net The simulations identified the strongest binding sites to be near the positively charged amino groups at the N-terminus and on lysine side chains of the collagen peptide. nih.govresearchgate.net The calculated binding free energy for these interactions ranged from -5.7 to -3 kcal/mol. nih.govresearchgate.net These computational findings are consistent with experimental observations that show RB binds effectively to both triple-helical and single-chain collagen. nih.govresearchgate.net
MD simulations have also been used to investigate the formation of stable complexes between Rose Bengal and other molecules like triazine-carbosilane dendrons, revealing that electrostatic interactions are the primary drivers of complex formation. nih.gov In the case of HSA, molecular docking studies, a computational technique often used in conjunction with MD, have helped to identify the preferred binding sites of Rose Bengal on the protein. mdpi.com These studies corroborated experimental findings, showing that Rose Bengal can bind to multiple sites on HSA with varying affinities. mdpi.com
These computational approaches provide detailed insights into the specific amino acid residues involved in binding, the conformational changes that may occur upon complexation, and the energetic favorability of these interactions, complementing and helping to interpret experimental data. researchgate.net
Free-Energy Calculations for Binding Dynamics
Free-energy calculations are computational techniques used to quantify the binding affinity between a ligand, such as Rose Bengal, and a protein. These methods offer a detailed perspective on the thermodynamic stability of the ligand-protein complex.
Molecular dynamics simulations combined with free-energy calculation techniques have been employed to investigate the binding of Rose Bengal to a collagen-like peptide (CLP). nih.gov These studies revealed that the binding process is complex, involving both dye monomers and aggregates competitively binding to the protein chains. nih.gov The dominant forces in this interaction are electrostatic, with ionic interactions between the negatively charged Rose Bengal molecule and protonated amino groups on the collagen peptide contributing most significantly to the global free-energy minimum. nih.gov
The calculated binding free energy for Rose Bengal associating with the CLP ranged from -5.7 to -3 kcal/mol. nih.gov The strongest binding was observed near positively charged amino acids, specifically at the N-terminus and on lysine side chains. nih.gov These calculations also estimated that a maximum of 16 ± 3 Rose Bengal molecules can bind to a single assembled peptide triple helix, which is consistent with spectroscopic data suggesting that aggregates of the dye bind to collagen. nih.gov
| Parameter | Value | Dominant Interaction Type | Primary Binding Sites |
|---|---|---|---|
| Binding Free Energy Range | -3 to -5.7 kcal/mol | Electrostatic (Ionic) | N-terminus, Lysine side chains |
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. These studies are instrumental in understanding the specific atomic interactions that stabilize the complex.
Interaction with 2-keto-3-deoxy-d-manno-octulosonate cytidylyltransferase (KdsB):
To understand the inhibitory activity of Rose Bengal at an atomic level, induced-fit molecular docking studies were performed against the PaKdsB enzyme from Pseudomonas aeruginosa. nih.gov The results from these docking experiments corroborated enzyme kinetics data, indicating that Rose Bengal acts as a competitive inhibitor by occupying the substrate binding site rather than the nucleotide binding site. nih.gov The docking pose with the highest score showed specific interactions with key amino acid residues within the catalytic site. nih.gov These interactions included ion interactions with Arg160 and Arg185, and hydrogen bond interactions with Asn95, Gln100, and Gly188. nih.gov
Interaction with Human Serum Albumin (HSA):
Molecular docking studies have also been used to explore the interaction between Rose Bengal and Human Serum Albumin (HSA), a major transport protein in the bloodstream. mdpi.com These computational analyses were performed to support experimental findings and identify the preferred binding sites on the protein. mdpi.com The studies found that Rose Bengal has a high affinity for HSA and can bind at multiple sites, specifically identifying Drug Site 1 (DS1), Drug Site 3 (DS3), and Fatty Acid site 6 (FA6) as favorable binding locations. mdpi.com Conversely, Drug Site 2 (DS2) was determined to be a low-affinity site. mdpi.com The calculations revealed the lowest energy poses for Rose Bengal at these sites, quantifying the stability of the interaction. mdpi.com For instance, interactions at DS1 involved hydrogen bonds with lysine 199 and glutamic acid 292, and a π-type interaction with alanine (B10760859) 291. mdpi.com
| Protein Target | Binding Site | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Human Serum Albumin (HSA) | Drug Site 1 (DS1) | -52.13 | Lys199, Glu292, Ala291 |
| Drug Site 3 (DS3) | -58.79 | Not specified | |
| Fatty Acid Site 6 (FA6) | -67.55 | Not specified | |
| PaKdsB | Catalytic Site | Not specified | Asn95, Gln100, Arg160, Arg185, Gly188 |
Cellular and Subcellular Research Investigations
Mechanisms of Cellular Uptake and Intracellular Localization
The cellular uptake and subsequent intracellular fate of Rose Bengal Sodium I-125 are critical determinants of its efficacy in therapeutic and diagnostic applications. Due to its anionic nature, passive diffusion across the cell membrane is significantly hampered. nih.gov Consequently, its entry into cells is predominantly mediated by specific transport proteins and endocytic pathways.
Research has identified Organic Anion Transporting Polypeptides (OATPs) as crucial mediators of Rose Bengal Sodium I-125 cellular uptake. nih.govpolito.it OATPs are a family of membrane transport proteins responsible for the uptake of a wide range of endogenous and exogenous compounds, including drugs. nih.gov
Studies utilizing flow cytometry and confocal microscopy have demonstrated significant differences in the uptake of Rose Bengal in cell lines with varying expression levels of OATP transporters. nih.govpolito.it The use of specific pharmacological inhibitors of OATPs has further solidified their role in the cellular influx of this compound. nih.govpolito.it Notably, OATP1B1 and OATP1B3 have been implicated as key transporters for Rose Bengal. nih.govpolito.it This transporter-mediated uptake is a vital mechanism for achieving therapeutic concentrations of Rose Bengal Sodium I-125 within target cells.
| Experimental Approach | Key Findings | Reference |
|---|---|---|
| Flow Cytometry & Confocal Microscopy | Significant differences in Rose Bengal uptake were observed between liver and intestinal cell line models with differing OATP expression levels. | nih.govpolito.it |
| Pharmacological Inhibition | The use of specific OATP inhibitors led to a reduction in Rose Bengal uptake, confirming the transporter's role. | nih.govpolito.it |
| Western Blotting & in silico Analysis | These methods further supported the conclusion that OATPs are crucial for the cellular uptake of Rose Bengal. | nih.govpolito.it |
While OATPs represent a primary route of entry, endocytic pathways are also believed to contribute to the internalization of Rose Bengal Sodium I-125, particularly when it is part of a larger complex. Endocytosis is a cellular process for ingesting substances by engulfing them in a vesicle. The two most well-characterized pathways are clathrin-mediated and caveolae-mediated endocytosis.
While direct studies on the endocytic pathways of free Rose Bengal Sodium I-125 are limited, the compound's tendency to bind to proteins like albumin provides indirect evidence for the involvement of these pathways. For instance, drugs that are covalently bound to albumin have been shown to enter cells via caveolae-mediated endocytosis. researchgate.net Given that Rose Bengal can associate with albumin, it is plausible that this pathway contributes to its cellular uptake.
The size of the particle or drug complex often dictates the preferential endocytic route. Generally, smaller nanoparticles tend to be internalized via clathrin-mediated endocytosis, while larger particles may utilize the caveolae-mediated pathway. Further research employing specific inhibitors for each pathway, such as chlorpromazine (B137089) for clathrin-mediated endocytosis and genistein (B1671435) for caveolae-mediated endocytosis, is necessary to elucidate their precise roles in the uptake of Rose Bengal Sodium I-125.
Biophysical studies using models such as electrified liquid-liquid interfaces and molecular dynamics simulations have provided valuable insights into the interaction of Rose Bengal with cellular membranes. These investigations have revealed that due to its negative charge, Rose Bengal interacts primarily with the surface of the lipid bilayer without spontaneously crossing it. nih.gov This surface interaction is a prerequisite for its subsequent transport into the cell by membrane proteins like OATPs.
Further studies using Langmuir monolayers as a cell membrane model have shown that Rose Bengal can be incorporated into the lipid monolayer. This incorporation leads to an increase in the molecular area and the flexibility of the film, which can facilitate the transport of molecules across the cell membrane. polito.it The interaction appears to be primarily an electrostatic attraction between the anionic Rose Bengal and positively charged moieties of phospholipids (B1166683) within the membrane. polito.it
Following internalization, the subcellular localization of Rose Bengal Sodium I-125 is a key factor in its biological activity. Some photosensitizers are known to accumulate in lysosomes, which can lead to lysosomal photodamage upon light activation. However, studies on Rose Bengal have shown that lysosomes are the least susceptible subcellular organelles to photolysis induced by this compound, suggesting that significant sequestration within lysosomes may not be the primary outcome. nih.gov
Interestingly, when Rose Bengal is complexed with low-density lipoproteins (LDLs), a different intracellular distribution is observed. In this case, in addition to membrane localization and diffuse cytoplasmic fluorescence, highly fluorescent endosomes are seen, which persist for at least an hour after treatment. This indicates that the formulation of Rose Bengal can significantly influence its intracellular trafficking and sequestration within endosomal compartments. The subsequent fate of the compound, whether it is released into the cytoplasm or trafficked to other organelles, remains an area of active investigation.
Cellular Response and Mechanistic Cytotoxicity Studies in In Vitro Models
The interaction of Rose Bengal Sodium I-125 with cells elicits a range of responses, from morphological alterations to changes in cellular behavior, which are fundamental to its cytotoxic effects.
In vitro studies have demonstrated that exposure to Rose Bengal can induce immediate and significant morphological changes in cultured cells. nih.gov These changes are concentration-dependent and can include cell swelling, the formation of intracytoplasmic vacuoles, and cellular detachment. nih.gov At higher concentrations, cell lysis has been observed. nih.gov
A notable consequence of Rose Bengal staining is the subsequent loss of cellular motility. nih.gov This effect, coupled with the observed morphological alterations and eventual cell death, underscores the intrinsic toxicity of the compound, which is further augmented by exposure to light. nih.gov The photodynamic effect of Rose Bengal on cultured cells has been characterized by constriction and detachment of the irradiated cell region from the rest of the cell monolayer. researchgate.net
| Cellular Response | Description of Effect | Reference |
|---|---|---|
| Morphological Changes | Cell swelling, intracytoplasmic vacuole formation, cellular detachment, and lysis at higher concentrations. | nih.govnih.gov |
| Cellular Motility | Subsequent loss of cellular motility following staining. | nih.gov |
| Photodynamic Effects | Constriction and detachment of the laser-irradiated cell region from the cell monolayer. | researchgate.net |
Pathways of Cell Detachment and Cell Death Induction (Apoptosis, Necrosis)
Rose bengal, particularly in its acetate (B1210297) form (Rose Bengal Acetate or RBAc), has been shown to induce multiple pathways of cell death in cancer cells upon photoactivation. nih.govresearchgate.netnih.gov The primary mechanism of cell death initiated by Rose Bengal photodynamic therapy (PDT) is apoptosis, a form of programmed cell death. nih.govnih.gov However, the specific pathway of cell death can be dose-dependent, with higher doses of PDT leading to necrosis. nih.gov
Research on HeLa cells has demonstrated that RBAc-PDT triggers a cascade of apoptotic events through at least four distinct pathways. nih.govnih.gov This multi-pathway induction ensures the effective elimination of cancer cells, even if one or more pathways are compromised. nih.govnih.gov The apoptotic process is initiated rapidly, with the activation of the intrinsic pathway occurring as early as one hour after irradiation. nih.gov This is followed by the subsequent activation of the extrinsic, caspase-12-dependent, and caspase-independent pathways. nih.gov
In addition to apoptosis, autophagy has been identified as another significant cell death mechanism induced by RBAc-PDT. nih.govresearchgate.net Autophagy, a process of cellular self-digestion, can act as a pro-death signal in this context. nih.gov Interestingly, the different cell death pathways, including the various apoptotic routes and autophagy, appear to be initiated independently of one another. nih.govnih.gov The inhibition of one pathway does not prevent the activation of the others, highlighting the robustness of the cytotoxic effect of RBAc-PDT. nih.govnih.gov
While apoptosis is the predominant mode of cell death at lower PDT doses, necrosis becomes more prevalent at higher light doses. nih.gov Necrosis is a form of uncontrolled cell death characterized by cell swelling and membrane rupture, which can lead to inflammation. researchgate.net The shift from apoptosis to necrosis is associated with increased photodamage to the cell membrane at higher irradiation levels. nih.gov Some studies have also observed that intralesional application of Rose Bengal can lead to tumor necrosis in both treated and distant, untreated lesions, suggesting a systemic immune response may also be involved. mdpi.com
Reactive Oxygen Species (ROS)-Mediated Cellular Damage
The cytotoxic effects of Rose Bengal in photodynamic therapy are primarily mediated by the generation of reactive oxygen species (ROS). nih.govscienceopen.comscispace.com When Rose Bengal is exposed to light of a specific wavelength, it becomes excited and transfers energy to molecular oxygen, leading to the formation of highly reactive ROS. researchgate.netmdpi.com These ROS are responsible for causing oxidative damage to various cellular components, ultimately leading to cell death. nih.govnih.gov
There are two main photochemical pathways through which Rose Bengal generates ROS: Type I and Type II reactions. rsc.orgnih.gov
Type I reactions involve the transfer of electrons or hydrogen atoms, resulting in the formation of superoxide (B77818) radicals (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). rsc.orgnih.gov These radical species can then inflict damage on cellular structures.
Type II reactions predominantly involve the transfer of energy to ground-state triplet oxygen, producing singlet oxygen (¹O₂). nih.govrsc.orgnih.gov Singlet oxygen is a highly potent and destructive ROS and is considered a major mediator of the phototoxic effects in PDT. nih.govnih.gov
The generation of ROS, particularly singlet oxygen, by photoactivated Rose Bengal has been confirmed in numerous studies. nih.govarvojournals.org The production of these species is a critical factor in the efficacy of Rose Bengal-mediated PDT. The oxidative stress induced by this ROS production leads to damage of biomolecules and affects the function of organelles, which in turn triggers the cell death pathways discussed previously. nih.gov The specific type and amount of ROS generated can influence the subsequent biological response and the dominant cell death mechanism. rsc.orgnih.gov
Comparative Studies on Cellular Viability and Survival under Controlled Irradiation
The effectiveness of Rose Bengal in reducing cellular viability upon irradiation has been evaluated in various comparative studies. These investigations have assessed its efficacy against different cell lines and in comparison to other photosensitizers.
In a study comparing Rose Bengal with Methylene Blue for the inactivation of Enterococcus faecalis, Rose Bengal used in conjunction with a green light laser source (532 nm) showed a significant reduction in bacterial colony-forming units (CFU/mL). nih.gov In contrast, Methylene Blue with a red laser source (660 nm) did not produce a significant reduction under the tested conditions. nih.gov
The phototoxic effects of Rose Bengal have also been demonstrated across various cancer cell lines. For instance, in a study on hepatocellular carcinoma (HepG2) cells, Rose Bengal-mediated PDT induced a significant decrease in cell viability, with almost all cells being killed at a light dose of 0.3 J/cm² with 75 µM of Rose Bengal. mdpi.com Another study on colorectal cancer cells (Caco-2) showed that Rose Bengal had substantial phototoxicity, with over 80% reduction in cell viability after 24 hours of incubation with 5 µM Rose Bengal followed by irradiation. nih.gov The effectiveness of Rose Bengal can, however, vary depending on the cell type. nih.gov
The cellular environment has also been shown to play a crucial role in the phototoxicity of Rose Bengal. A study comparing fibroblasts in a standard monolayer culture versus those grown in a 3D collagen gel found that cells in the monolayer were substantially more sensitive to Rose Bengal photosensitization, with a lethal dose 50 (LD50) that was over 200-fold lower than in the collagen gels. nih.gov This suggests that the in vivo tissue environment may offer some protection against the phototoxic effects observed in vitro. nih.gov
| Cell Line/Organism | Rose Bengal Concentration | Irradiation Conditions | Observed Effect on Viability |
|---|---|---|---|
| Enterococcus faecalis | 25 µM | 532 nm laser | Significant reduction in CFU/mL compared to control and Methylene Blue. nih.gov |
| Hepatocellular Carcinoma (HepG2) | 75 µM | 0.3 J/cm² | Almost 100% cell death. mdpi.com |
| Colorectal Cancer (Caco-2) | 5 µM | Irradiation (specifics not detailed in abstract) | Over 80% reduction in cell viability after 24h incubation. nih.gov |
| Fibroblasts (Monolayer) | Variable | 532 nm laser | >200-fold more sensitive to photosensitization than in collagen gels. nih.gov |
| Fibroblasts (Collagen Gel) | Variable | 532 nm laser | Significantly less sensitive to photosensitization. nih.gov |
High-Purity Rose Bengal Formulations in Cellular Research
The purity of Rose Bengal used in research and potential therapeutic applications is a critical factor that can significantly influence the observed biological effects. Commercially available Rose Bengal is often of a technical grade, which can contain a substantial amount of impurities generated during the manufacturing process, with the actual dye content ranging from 80-95%. nih.govumn.edu
In contrast, high-purity Rose Bengal formulations, with a dye content of over 99.5%, have been developed and investigated. nih.govumn.edu Studies utilizing a high-purity form of Rose Bengal formulation (HP-RBf) have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains, at very low concentrations. nih.govumn.edu This high level of activity is achieved under various light conditions, including fluorescent, LED, and natural light. nih.gov
The use of high-purity formulations is crucial for obtaining accurate and reproducible results in cellular research. Impurities in lower-grade preparations could have their own biological activities or interfere with the photochemical properties of Rose Bengal, leading to confounding results. Therefore, for precise investigations into the mechanisms of action and efficacy of Rose Bengal, the use of well-characterized, high-purity compounds is essential. moleculardepot.com The availability of biotechnology-grade Rose Bengal allows for more reliable and standardized experimental conditions in the study of its effects at the cellular and subcellular levels. moleculardepot.com
Advanced Research Applications and Methodologies
Preclinical Photodynamic Therapy (PDT) Research
Rose bengal (RB), a potent photosensitizer, is the subject of extensive preclinical research for photodynamic therapy (PDT), a non-invasive treatment modality for cancer. mdpi.comnih.govnih.gov PDT operates on the principle of exciting a photosensitizer with a specific wavelength of light, leading to the production of reactive oxygen species (ROS), such as singlet oxygen, which are toxic to tumor cells. mdpi.com Preclinical studies are focused on enhancing the efficacy and applicability of Rose bengal sodium I 125 in oncological applications.
A significant challenge in the clinical application of PDT with Rose bengal is its limited penetration into the solid tumor microenvironment and potential dilution in the body. mdpi.com To overcome these limitations, researchers are integrating Rose bengal with various nanoparticles (NPs) to improve its delivery, stability, and therapeutic effect. mdpi.comnih.gov
Mesoporous Silica (B1680970) Nanoparticles (MSNs): Organically modified MSNs containing Rose bengal have demonstrated notable photostability and high efficiency in the photoproduction of singlet oxygen. researchgate.net In vitro studies on aggressive skin cancer cells (SK-MEL-28) showed that RB-MSNs could significantly reduce cell proliferation following green light irradiation. researchgate.net
Upconverting Nanoparticles (UCNPs): To address the poor penetration of visible light into tissues, UCNPs are being investigated. mdpi.comiaea.org These nanoparticles can convert near-infrared (NIR) light, which has deeper tissue penetration, into visible light that can activate Rose bengal. iaea.org In one study, β-NaYF4:Yb3+,Er3+ UCNPs were covalently bonded with Rose bengal. When tested on murine breast 4T1 cancer cells and irradiated with NIR light, this nanoformulation reduced cell viability to 33%, demonstrating excellent treatment efficiency. iaea.org
Chitosan (B1678972) Nanoparticles: Rose bengal encapsulated in chitosan nanoparticles has shown enhanced PDT effects in treating triple-negative breast cancer cells (MDA-MB-231). mdpi.comnih.gov These nanoparticles exhibited higher singlet oxygen production and greater uptake by cancer cells compared to free Rose bengal solution. nih.gov Notably, even at a low laser power (10 mW) and nanoparticle concentration (5 µg/mL), RB-encapsulated nanoparticles reduced cell viability to 8 ± 1%, compared to 38 ± 10% for the RB solution. nih.gov
| Nanoparticle Type | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Chitosan Nanoparticles | MDA-MB-231 (Triple-Negative Breast Cancer) | Significantly enhanced cytotoxicity (8% viability) at low laser power (10 mW) and concentration (5 µg/mL) compared to free RB (38% viability). Higher singlet oxygen production and cellular uptake. | nih.gov |
| Mesoporous Silica Nanoparticles (MSNs) | SK-MEL-28 (Skin Cancer) | RB-MSNs showed high photostability and efficient singlet oxygen production, leading to reduced cancer cell proliferation after green light irradiation. | researchgate.net |
| Upconverting Nanoparticles (UCNPs) (β-NaYF4:Yb3+,Er3+) | 4T1 (Murine Breast Cancer) | Upon NIR irradiation, the nanoformulation reduced cell viability to 33%, demonstrating efficient PDT for deeper tissue applications. | iaea.org |
The therapeutic potential of Rose bengal-mediated PDT can be amplified when used in combination with other treatment modalities. Research has explored the synergistic effects of combining PDT with chemotherapy, which has been shown to be more effective than either treatment alone. mdpi.com
In a preclinical study, mesoporous silica nanoparticles were co-loaded with Rose bengal and the chemotherapeutic agent 5-fluorouracil (B62378) (5FU). The dual-therapy nanoparticles demonstrated a significantly higher rate of ROS production under NIR irradiation compared to chemotherapy or PDT alone, indicating a synergistic effect. This combination approach resulted in more effective tumor volume reduction in vivo. mdpi.com Such findings suggest that combining Rose bengal PDT with chemotherapy can enhance anti-cancer efficacy. mdpi.com
| Combined Modalities | Nanoparticle Carrier | Key Findings | Reference |
|---|---|---|---|
| PDT (Rose Bengal) + Chemotherapy (5-Fluorouracil) | Mesoporous Silica Nanoparticles | The highest rate of ROS production and most significant reduction in final tumor volumes were observed with the combined dual therapy. | mdpi.com |
The effectiveness of Rose bengal PDT is critically dependent on light parameters, including wavelength, power density (irradiance), and total light dose (fluence). mdpi.com Consequently, preclinical research has focused on optimizing these parameters to maximize therapeutic outcomes while minimizing damage to healthy tissue.
Studies have demonstrated that even at low laser powers (10 mW and 25 mW), Rose bengal, particularly when encapsulated in nanoparticles, can induce significant cytotoxicity in cancer cells. mdpi.com The optimization of light delivery is crucial, as a major obstacle in PDT is the limited penetration of light through tissue. mdpi.com
To address the lack of standardization in preclinical research, novel illumination devices have been developed. nih.govmdpi.com One such device, based on a green light-emitting diode (LED), was designed for in vitro RB-PDT studies and delivers a low, uniform irradiance (0.62 mW/cm²) over a 96-well plate. nih.govmdpi.com Using this device, an in vitro study on a hepatocellular carcinoma cell line (HepG2) showed that a light dose of 0.3 J/cm² with 75 µM of Rose bengal resulted in less than 10% cell viability. mdpi.com
The presence of oxygen is another critical factor. A study on Porphyromonas gingivalis demonstrated that under aerobic conditions, Rose bengal activated by a blue LED light had a bactericidal effect, completely inhibiting growth and degrading RNA. nih.gov In contrast, under anaerobic conditions, the effect was merely bacteriostatic. nih.gov This highlights the oxygen-dependent nature of the photodynamic effect.
| Model System | Light Source | Parameter Investigated | Optimal Finding | Reference |
|---|---|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | Green LED (550 nm) | Light Dose | A dose of 0.3 J/cm² with 75 µM RB resulted in <10% cell viability. | mdpi.com |
| MDA-MB-231 (Breast Cancer) | Green Laser | Laser Power | Significant cytotoxicity was achieved with low laser power (10 mW) when RB was encapsulated in nanoparticles. | mdpi.comnih.gov |
| Porphyromonas gingivalis | Blue LED (450-470 nm) | Oxygen Presence | Aerobic conditions were necessary for a bactericidal effect, while anaerobic conditions were only bacteriostatic. | nih.gov |
Immunological Research at the Preclinical Level
Beyond its direct cytotoxic effects through PDT, Rose bengal has been shown to stimulate potent anti-tumor immune responses, a discovery that has opened new avenues for its use as an immunotherapeutic agent. nih.govnih.gov
Preclinical studies using murine models have established that intralesional (IL) injection of a 10% Rose bengal solution induces a systemic, tumor-specific, T cell-mediated immune response. nih.govplos.org This response is capable of targeting not only the injected tumor but also distant, untreated metastases. plos.org
In a murine model of melanoma, a single IL injection of Rose bengal into a subcutaneous tumor led to the regression of both the treated lesion and untreated lung metastases. nih.govplos.org Similarly, in a breast cancer model, the injection resulted in the regression of the injected tumor and untreated contralateral tumors. nih.govplos.org
The mechanism involves the activation of the immune system against the tumor. Splenocytes isolated from tumor-bearing mice treated with IL Rose bengal demonstrated enhanced tumor-specific IFN-gamma production. nih.gov Furthermore, T cells from treated mice showed a significant increase in their ability to lyse tumor cells. nih.gov Critically, the adoptive transfer of these T cells to other tumor-bearing mice led to tumor regression, confirming the role of T cells in this systemic anti-tumor effect. nih.govplos.org In a hepatocellular carcinoma model, treated animals demonstrated durable immunity, resisting a re-challenge with the same tumor type. nih.gov
| Animal Model | Key Immunological Findings | Therapeutic Outcome | Reference |
|---|---|---|---|
| B16 Melanoma (C57BL/6 mice) | Enhanced tumor-specific IFN-gamma production by splenocytes. Increased lysis of B16 cells by T cells. | Regression of injected subcutaneous tumor and untreated lung metastases. | nih.govplos.org |
| MT-901 Breast Cancer (BALB/c mice) | Enhanced tumor-specific IFN-gamma production. | Regression of injected tumor and untreated contralateral tumors. | nih.govplos.org |
| Hepatocellular Carcinoma | Adoptive transfer of splenocytes from treated animals conferred immunity to new tumor establishment. | Regression of bystander lesions and development of durable immunity against tumor re-challenge. | nih.gov |
The induction of a systemic anti-tumor immune response by Rose bengal is hypothesized to be a result of immunogenic cell death. The direct cytotoxic action of Rose bengal, which induces both apoptosis and necrosis, is thought to cause the release of tumor antigens. nih.gov
This RB-mediated tumor cell death may expose tumor-associated antigens that would otherwise remain hidden from the immune system. nih.gov The release of these antigens, in combination with danger signals from the dying cells, is believed to prime the immune system, leading to the generation of a tumor-specific T-cell response that can then survey the body and eliminate distant cancer cells. nih.gov These experiments raise the possibility that the cytotoxicity induced by Rose bengal exposes these antigens, thereby mounting an immune response that can protect animals from additional tumor formation. nih.gov
Antimicrobial Research Applications and Methodologies
This compound, particularly in its high-purity formulations, has demonstrated significant potential as an antimicrobial agent. Its applications are a subject of extensive research, focusing on its efficacy against a range of pathogenic microorganisms, including those resistant to conventional antibiotics.
Antibacterial Activity Against Gram-Positive Bacteria and Drug-Resistant Strains
Research has shown that a high-purity form of rose bengal formulation (HP-RBf, >99.5% dye content) is effective at killing a wide array of Gram-positive bacteria. umn.edunih.govnih.govresearchgate.net This activity is observed at low concentrations, typically within the range of 0.01–3.13 µg/mL, under various light conditions such as fluorescent, LED, and natural light. umn.edunih.govnih.govresearchgate.net The bactericidal action is notably rapid, occurring within minutes of exposure. nih.govnih.govresearchgate.net
The efficacy of HP-RBf extends to combating multidrug-resistant (MDR) strains, a significant challenge in modern medicine. nih.govresearchgate.net Studies have documented its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. umn.edunih.gov All tested MRSA strains were killed by HP-RBf at concentrations of 0.78–3.1 µg/mL, and vancomycin-resistant S. aureus strains were eliminated at concentrations below 1.0 µg/mL. nih.gov The frequency of Gram-positive bacteria developing spontaneous resistance to this high-purity rose bengal formulation is remarkably low, at less than 1 × 10⁻¹³. umn.edunih.govnih.gov In contrast, Gram-negative bacteria such as E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii have shown resistance, with MIC levels of 50 or >100 μg/mL. nih.gov
| Bacterial Strain | Type | MIC Level (µg/mL) under Illumination |
|---|---|---|
| Bacillus spp. | Gram-Positive | 0.39–0.78 |
| Staphylococcus aureus (Standard Strain) | Gram-Positive | 1.6 |
| Methicillin-Resistant S. aureus (MRSA) | Gram-Positive (Drug-Resistant) | 0.78–3.1 |
| Vancomycin-Resistant S. aureus (VRSA) | Gram-Positive (Drug-Resistant) | <1.0 |
| Gram-Positive Bacteria (General Panel) | Gram-Positive | 0.20–3.1 |
| Gram-Negative Bacteria (E. coli, P. aeruginosa, etc.) | Gram-Negative | 50 or >100 |
Efficacy against Bacterial Biofilms
Bacterial biofilms, which are complex communities of microorganisms encased in a self-produced matrix, are notoriously difficult to eradicate and contribute to persistent infections. High-purity rose bengal formulation (HP-RBf) has been shown to effectively eradicate biofilms formed by Gram-positive bacteria. umn.edunih.govnih.govresearchgate.net This anti-biofilm activity has been noted against various pathogens, including cariogenic oral bacteria. nih.govresearchgate.net The ability of rose bengal to disrupt the structural integrity of biofilms makes it a promising agent for treating infections associated with these resilient bacterial communities. umn.edunih.gov
Mechanistic Insights into Bactericidal Action under Light and Dark Conditions
The primary bactericidal mechanism of rose bengal under illumination involves photodynamic therapy. Upon exposure to light, the compound penetrates the bacterial cell wall and binds to the cell membrane. mdpi.com It then acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen. mdpi.comnsf.gov These highly reactive molecules cause oxidative damage to cellular components, leading to rapid cell death. mdpi.com
Interestingly, rose bengal also exhibits antibacterial activity in the absence of light, albeit at higher concentrations. nih.govnih.gov Under dark conditions, a high-purity formulation of rose bengal showed activity against a range of Gram-positive bacteria at concentrations between 25.0–100 µg/mL. nih.gov The precise mechanisms behind this "dark activity" are not fully understood but suggest an alternative pathway of bacterial growth inhibition that does not rely on the photo-excitation and generation of ROS. nih.govnih.gov This indicates that rose bengal may possess intrinsic antibacterial properties independent of its photosensitizing capabilities. nih.gov
Catalytic Applications in Organic Synthesis
This compound has emerged as a versatile and valuable catalyst in the field of organic chemistry. Its ability to harness visible light makes it an attractive, low-cost, and environmentally friendly alternative to traditional transition metal catalysts. rsc.orgrsc.org
Organo-Photocatalysis in Diverse Organic Transformations
As an organic dye, rose bengal functions as an efficient organo-photocatalyst for a wide variety of organic transformations. rsc.org It is particularly effective in the synthesis and functionalization of N-heterocycles. rsc.org Its applications include catalyzing Friedel-Crafts alkylations of indoles with nitroalkenes, a significant reaction for forming key carbon-carbon bonds. rsc.orgnih.gov This process can be carried out in environmentally benign solvents like water, highlighting its utility in green chemistry. nih.gov Rose bengal has also been successfully employed in the synthesis of quinoxaline (B1680401) derivatives through the photocatalyzed coupling of phenylene 1,2-diamines and 1,2-dicarbonyls. rsc.org
Photoredox Catalysis and Mechanistic Investigations (e.g., Radical Cycloaddition)
Rose bengal is a potent photoredox catalyst, capable of initiating chemical reactions through single-electron transfer processes upon visible light irradiation. beilstein-journals.orgrsc.org This property is leveraged in complex cascade reactions, such as the synthesis of pyrrolo[2,1-a]isoquinolines via an oxidation/[3 + 2] cycloaddition/aromatization sequence. beilstein-journals.org
Selective Oxygenation Reactions of Organic Substrates
Rose bengal is a highly effective photosensitizer, meaning it can absorb light and transfer the energy to other molecules. A primary application of this property is in the generation of singlet oxygen, a highly reactive form of oxygen. When irradiated with visible light, Rose bengal transitions to an excited triplet state. This excited state can then transfer its energy to ground-state molecular oxygen (a triplet), converting it into the highly electrophilic singlet oxygen.
This photochemically generated singlet oxygen is a powerful and selective oxidizing agent for a variety of organic substrates. Common classes of compounds that undergo selective oxygenation through this method include:
Sulfides: Can be oxidized to sulfoxides.
Olefins: Can undergo [4+2] and [2+2] cycloadditions or ene reactions to form endoperoxides, dioxetanes, and allylic hydroperoxides.
Dienes: Readily undergo [4+2] cycloaddition to yield cyclic peroxides.
Polycyclic Aromatic Hydrocarbons: Can be oxidized to endoperoxides.
Phenols and Anilines: Can be oxidized to quinones and other oxygenated derivatives.
Furans: Undergo [4+2] cycloaddition with singlet oxygen to form unstable endoperoxides that can be converted to other useful compounds.
The selectivity of these reactions is a key advantage. By controlling the reaction conditions, such as solvent, temperature, and the wavelength of light, chemists can target specific functional groups within a complex molecule, making it a valuable tool in synthetic organic chemistry.
Bioenergy Research and Photogalvanic Systems
Rose bengal's photosensitizing properties are also harnessed in the field of bioenergy, specifically in the development of photogalvanic cells for the direct conversion of solar energy into electrical energy.
Role of Rose Bengal as a Photosensitizer in Electrical Energy Generation
In a photogalvanic cell, Rose bengal acts as the primary light-absorbing species. The fundamental process of electricity generation involves the following steps:
Photo-excitation: Rose bengal (PS) absorbs photons from a light source, transitioning to an excited singlet state (¹PS) and then to a more stable, longer-lived excited triplet state (³PS).
Electron Transfer: The excited Rose bengal molecule (³PS*) interacts with a reducing agent (reductant), such as EDTA (ethylenediaminetetraacetic acid), Mannitol, or Oxalic acid, present in the electrolyte solution. researchgate.netacademicjournals.orgcore.ac.uk The excited photosensitizer accepts an electron from the reductant, resulting in the formation of a semi-reduced or leuco form of Rose bengal (PS⁻) and an oxidized form of the reductant (R⁺). academicjournals.org
Electrode Reactions:
At the Anode (Illuminated Electrode): The semi-reduced Rose bengal (PS⁻) diffuses to the anode (typically platinum) and donates an electron, regenerating the original Rose bengal (PS) and producing an electrical current in the external circuit.
At the Cathode (Dark Electrode): The oxidized reductant (R⁺) moves towards the cathode, where it accepts an electron from the electrode, returning to its original reduced state (R).
Optimization of Photogalvanic Cell Parameters
The efficiency of a photogalvanic cell utilizing Rose bengal is dependent on several operational parameters. Researchers have systematically studied these factors to maximize the electrical output.
Key parameters that are optimized include:
Concentration of Rose Bengal: The concentration of the photosensitizer is critical. Initially, increasing the dye concentration leads to a higher absorption of light and thus a greater photopotential and photocurrent. academicjournals.org However, beyond an optimal concentration, the electrical output decreases. academicjournals.orgcore.ac.uk This is because at higher concentrations, the intensity of light reaching the molecules near the electrode is reduced due to absorption by the molecules in the bulk solution. An optimal concentration of 4.8 x 10⁻⁶ M was reported in one study. academicjournals.org
Concentration of the Reductant: The concentration of the electron donor (reductant) also significantly affects cell performance. A sufficient concentration is necessary to ensure efficient quenching of the excited photosensitizer.
pH of the Solution: The pH of the electrolyte solution can influence the rate of electron transfer and the stability of the involved species. Studies have shown that the electrical output of the cell increases with pH, reaching a maximum at a specific value, such as pH 13.52 in one system, before declining. core.ac.uk
Light Intensity: As expected, the electrical output is dependent on the intensity of the incident light. Higher light intensity generally leads to a greater generation of charge carriers and thus higher current and potential.
Presence of Surfactants: The addition of surfactants, such as Sodium Lauryl Sulphate (NaLS) or Tween 80, can enhance the performance of the cell. researchgate.netcore.ac.uk Micelles formed by surfactants can help in separating the photoproducts, which improves the efficiency and storage capacity of the cell. ijirt.org
Electrode Materials: The choice of electrode material is crucial for efficient charge transfer. Platinum is commonly used as the anode due to its catalytic properties and stability.
By carefully tuning these parameters, the performance of Rose bengal-based photogalvanic cells can be significantly improved. Research has demonstrated the generation of photopotentials ranging from 520 mV to over 890 mV and photocurrents from 56 µA to 625 µA in various Rose bengal systems. researchgate.net
Below is a data table summarizing the performance of Rose Bengal-based photogalvanic cells with different reductants.
| Photosensitizer | Reductant | Surfactant | Photopotential (mV) | Photocurrent (µA) | Conversion Efficiency (%) |
| Rose Bengal | EDTA | - | 520 | 56 | - |
| Rose Bengal | Mannitol | - | - | - | 0.856 |
| Rose Bengal | Oxalic Acid | Tween 80 | 666 | 119.5 | 0.258 |
| Rose Bengal | d-Xylose | - | 715 | 395 | 0.95 |
| Rose Bengal | d-Xylose | DSS | 910 | 590 | 1.54 |
Analytical and Characterization Techniques in Rose Bengal Research
Spectroscopic Characterization
Spectroscopy is a fundamental tool in the study of Rose bengal, providing data on its concentration, binding interactions, molecular structure, and behavior when integrated into advanced nanomaterials.
Absorption and fluorescence spectroscopy are essential for the quantitative analysis of Rose bengal and for probing its interactions with other molecules. Due to its extensive conjugated ring system, Rose bengal exhibits strong absorption of visible light. nih.govresearchgate.net In aqueous solutions, its maximum absorption wavelength is reported to be between 546 nm and 562 nm. nih.govresearchgate.net This property is routinely used to determine the concentration of the dye in various media by measuring its absorbance and applying the Beer-Lambert law.
Fluorescence spectroscopy provides a highly sensitive method for detection and quantification. nih.gov Rose bengal is a fluorescent molecule, emitting light at a maximum wavelength of 567 nm when dissolved in water. nih.gov This fluorescence can be influenced by the molecule's environment, making it a valuable tool for binding studies. Changes in fluorescence intensity or lifetime can indicate binding to proteins or other biological macromolecules. Research has demonstrated a nearly linear relationship between the average fluorescence lifetime of Rose bengal and its concentration, allowing for quantitative analysis even in mixtures with other fluorophores. nih.gov These techniques are foundational for understanding how Rose bengal interacts with its biological targets.
| Parameter | Wavelength (nm) | Solvent |
|---|---|---|
| Maximum Absorption (λmax) | 546 - 562 | Water |
| Maximum Fluorescence Emission (λem) | 567 | Water |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule, thereby confirming its structure. The FTIR spectrum of Rose bengal reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of the spectrum can confirm the presence of key functional groups such as the carbonyl (C=O) group from the carboxylic acid, as well as vibrations from the aromatic rings and the carbon-halogen bonds (C-Cl and C-I). researchgate.netwwjmrd.com For instance, a strong band around 1720 cm⁻¹ is typically attributed to the carbonyl group. wwjmrd.com This technique is crucial for verifying the chemical identity and purity of Rose bengal and for studying how its structure is altered when it is functionalized or adsorbed onto other materials. researchgate.netresearchgate.net
In recent advanced applications, Rose bengal is often conjugated with upconverting nanoparticles (UCNPs) for use in photodynamic therapy. nih.govresearchgate.net Upconversion luminescence spectroscopy is the primary technique for characterizing these nanoconjugates. nih.gov UCNPs, typically composed of lanthanide-doped nanocrystals, have the unique ability to absorb near-infrared (NIR) light (e.g., at 980 nm) and convert it into visible light through a process called upconversion. nih.govnih.gov
When Rose bengal is conjugated to these nanoparticles, the visible light emitted by the UCNPs can excite the Rose bengal molecule. nih.gov Luminescence spectroscopy is used to study this energy transfer. The emission spectrum of the UCNP-Rose bengal conjugate will show the characteristic emission peaks of the UCNPs (e.g., green and red emission bands), but the intensity of the emission that overlaps with Rose bengal's absorption spectrum may be reduced, indicating efficient energy transfer to the photosensitizer. nih.gov This analysis is vital for confirming the successful creation of the nanoconjugate and for optimizing its efficiency for therapeutic applications. nih.govelsevierpure.com
| Component | Process | Wavelength (nm) | Observation |
|---|---|---|---|
| UCNPs | Excitation | ~980 | Absorption of NIR light. |
| UCNPs | Emission | ~515-560 (Green) | Characteristic upconversion luminescence. |
| Rose Bengal | Absorption | ~546-562 | Absorbs green light emitted by UCNPs. |
| UCNP-RB Conjugate | Energy Transfer | ~515-560 | Decreased UCNP luminescence intensity in this region. |
Advanced Microscopy and Imaging in Preclinical/Cellular Studies
Visualizing the interaction of Rose bengal with cells and tissues is critical for understanding its biological activity. Advanced microscopy techniques provide the necessary resolution to track the compound's journey and mechanism of action within complex biological systems.
Confocal laser scanning microscopy is an indispensable tool for studying the intracellular fate of Rose bengal. springernature.comnih.gov By using a pinhole to reject out-of-focus light, confocal microscopy provides high-resolution optical sections of cells, allowing for the precise 3D localization of fluorescent molecules like Rose bengal. springernature.comnih.gov Researchers use this technique to visualize the uptake of Rose bengal into living cells and to determine its specific subcellular destination. nih.gov Studies have utilized confocal imaging to observe the accumulation of Rose bengal within cellular compartments, providing direct evidence of its interaction with intracellular targets. nih.gov This method is crucial for elucidating the mechanisms of cytotoxicity and for designing more effective drug delivery strategies.
Multiphoton microscopy, particularly two-photon microscopy, offers significant advantages for imaging Rose bengal in deep tissue and living animals. nih.gov This technique uses a near-infrared laser for excitation, which penetrates deeper into scattering biological tissues than visible light. nih.gov Excitation only occurs at the focal point where two photons are simultaneously absorbed, minimizing photodamage to the surrounding tissue. nih.gov
Multiphoton microscopy has been successfully used to track the distribution of Rose bengal within skin layers and to observe its dynamic behavior in real-time. nih.gov For example, it has been employed to trigger and monitor the photothrombotic effects of Rose bengal in targeted capillaries, demonstrating its utility as both an imaging agent and a therapeutic agent in a single application. nih.gov The ability to visualize the compound's behavior deep within living tissue makes multiphoton microscopy a powerful tool for preclinical research. nih.govnih.gov
Physico-Chemical and Material Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic size, size distribution, and stability of nanoparticles in a colloidal suspension. mdpi.comnih.gov The technique works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid. nih.gov These fluctuations are then correlated to the particle size.
In the context of Rose Bengal research, DLS is crucial for characterizing nanoconjugates and ensuring they fall within the desired size range for biomedical applications. For instance, in the development of catalase-conjugated Rose Bengal nanoparticles (CAT-RB NPs), DLS was used to demonstrate that the hydrodynamic diameter of the nanoparticles could be precisely controlled to be between 25 and 100 nm by varying the ratio of Rose Bengal to catalase. acs.org This control over size is a critical parameter for influencing the biodistribution and cellular uptake of the nanoparticles.
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is a valuable tool for determining the composition of multicomponent systems, assessing thermal stability, and quantifying volatile content.
In the characterization of Rose Bengal formulations, TGA can provide insights into the loading efficiency and thermal degradation profile. A study on the adsorption of Rose Bengal dye onto Mangifera indica biomass utilized TGA to analyze the thermal degradation of the dye-loaded biomass. The TGA profile revealed an initial weight loss of 9.5% due to moisture, followed by lignocellulosic and hemicellulosic degradation at 46.06% and 37.59%, respectively. biorxiv.org TGA has also been used in the characterization of Rose Bengal-modified upconverting nanoparticles, providing information on the composition of the final nanoconstruct. nih.gov
| Degradation Stage | Weight Loss (%) |
|---|---|
| Initial (Moisture) | 9.5 |
| Lignocellulosic Degradation | 46.06 |
| Hemicellulosic Degradation | 37.59 |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface.
XPS is particularly useful in the analysis of functionalized nanoparticles to confirm the presence and chemical nature of surface-bound molecules like Rose Bengal. In a study on catalase-conjugated Rose Bengal nanoparticles (CAT-RB NPs), XPS was employed to characterize the surface chemistry. The XPS pattern of the O 1s peak for the CAT-RB NPs was compared to that of free Rose Bengal, providing evidence of the successful conjugation and the chemical environment of the oxygen atoms on the nanoparticle surface. acs.org This level of surface detail is critical for understanding how the nanoconjugate will interact with biological systems.
Quantitative Analytical Methods for Rose Bengal in Complex Matrices
Accurate quantification of Rose Bengal in complex biological and environmental matrices is essential for pharmacokinetic studies, formulation development, and environmental monitoring. Various analytical methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with different detectors is a cornerstone for the sensitive and specific quantification of Rose Bengal. A validated fluorescence-coupled HPLC (FLD-HPLC) method has been reported for the determination of Rose Bengal in skin matrix. This method demonstrated high sensitivity with a lower limit of quantification (LLOQ) and limit of detection (LOD) that were significantly better than those of HPLC with UV-Vis detection.
Another validated Reversed-Phase HPLC (RP-HPLC) method with UV detection at 262 nm has been established for the determination of Rose Bengal in surgical strips. uthscsa.edu This method showed good linearity in the concentration range of 8-40 ppm with a regression coefficient of 0.9987. uthscsa.edu The LOD and LLOQ were determined to be 1 ppm and 3 ppm, respectively. uthscsa.edu A straightforward HPLC method has also been validated for the analysis of Rose Bengal concentrations in canine plasma, with a reported LLOQ of 25 ng/mL in a 100 μL sample.
UV-Vis Spectrophotometry is another common technique for the quantification of Rose Bengal, often used in conjunction with a preconcentration step for trace analysis. A dispersive liquid-liquid microextraction (DLLME) method coupled with UV-Vis spectrophotometry has been developed for the determination of Rose Bengal in water samples. mdpi.com This method achieved a limit of detection of 0.05 μg/mL. mdpi.com The absorbance of Rose Bengal is typically measured at its maximum absorption wavelength (λmax), which is around 530-564 nm depending on the solvent and environment. mdpi.comnih.gov
| Technique | Matrix | Linearity Range | LOD | LLOQ | Reference |
|---|---|---|---|---|---|
| FLD-HPLC | Skin | 0.01 - 1 µg/mL | 0.003 µg/mL | 0.01 µg/mL | |
| RP-HPLC-UV | Surgical Strips | 8 - 40 ppm | 1 ppm | 3 ppm | uthscsa.edu |
| HPLC-UV | Canine Plasma | - | - | 25 ng/mL | |
| DLLME-UV-Vis | Water | 0.2 - 9 µg/mL | 0.05 µg/mL | - | mdpi.com |
Biochemical and Biophysical Assays
The generation of singlet oxygen (¹O₂) is a key mechanism of action for the photodynamic activity of Rose Bengal. The 1,3-Diphenylisobenzofuran (DPBF) assay is a widely used method to quantify ¹O₂ production. nih.govnih.gov DPBF is a chemical probe that reacts with ¹O₂, leading to a decrease in its absorbance or fluorescence, which can be monitored over time. nih.gov
In this assay, a solution containing Rose Bengal and DPBF is irradiated with light of a suitable wavelength (e.g., a 532 nm green laser). nih.gov The time-dependent decomposition of DPBF is measured spectrophotometrically or fluorometrically. nih.gov The quantum yield of singlet oxygen production (ΦΔ) for Rose Bengal is high, with a reported value of 0.75, making it an efficient photosensitizer. nih.gov
To confirm the involvement of singlet oxygen in a photochemical reaction and to elucidate the mechanistic pathway (Type I vs. Type II), a sodium azide (B81097) assay is employed. Sodium azide (NaN₃) is a well-known scavenger of singlet oxygen. nih.gov
If the production of reactive oxygen species (ROS) by photoactivated Rose Bengal is mediated by a Type II mechanism (involving ¹O₂), the presence of sodium azide will quench the singlet oxygen, thereby inhibiting the subsequent reactions, such as the decomposition of DPBF. nih.gov A significant decrease in the rate of DPBF quenching in the presence of sodium azide provides strong evidence for a Type II pathway. nih.gov
Flow cytometry is a powerful technique for evaluating the cellular uptake of Rose Bengal. This method allows for the rapid analysis of a large population of cells, providing quantitative data on the internalization of the fluorescent dye. nih.govnih.gov
In these studies, cells are incubated with Rose Bengal for a specific period. After incubation, the cells are analyzed by a flow cytometer. The intrinsic fluorescence of Rose Bengal is used to detect and quantify its presence within the cells. nih.gov This technique can be used to compare the uptake efficiency under different conditions, such as varying concentrations of Rose Bengal or different cell types. For instance, studies have used flow cytometry to demonstrate the incorporation of Rose Bengal into human astrocytoma cells and colorectal cancer cells. nih.govnih.gov The fluorescence detected from the cells is directly proportional to the amount of internalized Rose Bengal. nih.gov
Isothermal Titration Calorimetry for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a comprehensive thermodynamic characterization of binding interactions in solution. nih.govazom.comwikipedia.org It is a label-free method that directly measures the heat released or absorbed during the binding event between two molecules. iaanalysis.commalvernpanalytical.com A single ITC experiment can simultaneously determine the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. harvard.edumatestlabs.com This complete thermodynamic profile offers deep insights into the forces driving the binding process. nih.gov
The principle of ITC involves the incremental titration of one reactant (the ligand), typically from a syringe, into a sample cell containing the other reactant (the macromolecule) under constant temperature and pressure. wikipedia.org As the molecules bind, heat changes are detected by sensitive calorimeters and are plotted against the molar ratio of the reactants. iaanalysis.com The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction. iaanalysis.compsu.edu
In the context of Rose Bengal research, ITC has been employed to elucidate the thermodynamics of its interaction with biological macromolecules. A key study utilized ITC, in conjunction with molecular dynamics simulations, to characterize the binding of Rose Bengal to a collagen-like peptide (CLP). nih.govacs.orgnih.gov
Detailed Research Findings
Research employing ITC has provided quantitative data on the binding of Rose Bengal to a collagen-like peptide (CLP). The experiments were conducted at 22 °C in a 10 mM MES buffer at pH 5.0. nih.govacs.org The analysis of the binding process revealed that the interaction is primarily driven by electrostatic forces. nih.govacs.orgnih.gov
The thermodynamic parameters derived from these ITC studies are summarized in the table below. The binding free energy (ΔG) was found to be in the range of -3 to -5.7 kcal/mol. nih.govacs.orgnih.gov This negative value indicates a spontaneous binding process. Furthermore, at high concentrations of Rose Bengal, the stoichiometry of the binding was determined to be approximately 16 dye molecules per collagen-like peptide, which suggested the formation of Rose Bengal aggregates bound to the peptide. nih.govacs.orgnih.gov
| Interacting Molecules | Thermodynamic Parameter | Value | Experimental Conditions |
|---|---|---|---|
| Rose Bengal and Collagen-Like Peptide (CLP) | Binding Free Energy (ΔG) | -3 to -5.7 kcal/mol | 22 °C, pH 5.0 |
| Rose Bengal and Collagen-Like Peptide (CLP) | Stoichiometry (n) | 16 ± 3 (at high Rose Bengal concentration) | 22 °C, pH 5.0 |
These findings from ITC analysis are crucial for understanding the molecular-level interactions between Rose Bengal and collagen, which is fundamental to its applications in photosensitized protein cross-linking. nih.govresearchgate.net The quantitative thermodynamic data helps to build a complete picture of the binding mechanism, highlighting the significant role of electrostatic interactions in the formation of the Rose Bengal-collagen complex. nih.govresearchgate.net
Preclinical and Mechanistic Animal Model Research
Investigation of Rose Bengal Action in Animal Models (excluding human clinical trials)
Animal models have been pivotal in demonstrating the therapeutic effects of Rose bengal, particularly in the context of photodynamic therapy (PDT) and photochemical reactions.
In murine models of melanoma and breast cancer, intralesional injection of Rose bengal has been shown to induce a systemic, tumor-specific immune response. medchemexpress.com This response is characterized by the suppression of tumor growth and a reduction in the number of lung metastases in melanoma models. medchemexpress.com Studies have indicated that Rose bengal can induce apoptosis in cancer cells, with treated ovarian cancer cells showing a significant increase in programmed cell death. nih.gov Furthermore, exposure to Rose bengal leads to the intracellular generation of reactive oxygen species (ROS) at levels comparable to those induced by hydrogen peroxide, suggesting a mechanism for its tumor-suppressive effects. nih.gov Research has also demonstrated that local irradiation of tumors with Iodine-125 can significantly slow tumor growth in murine models of triple-negative breast cancer and sarcoma. nih.gov
| Animal Model | Cancer Type | Key Findings |
| Murine | Melanoma, Breast Cancer | Induces systemic tumor-specific immune response. medchemexpress.com |
| Murine | Melanoma | Reduces the number of lung metastases. medchemexpress.com |
| Murine | Ovarian Cancer | Induces apoptosis and generation of reactive oxygen species. nih.gov |
| Murine | Triple-Negative Breast Cancer, Sarcoma | Iodine-125 irradiation significantly slows tumor growth. nih.gov |
Rabbit models have been instrumental in evaluating the efficacy of Rose bengal photothrombosis for managing corneal neovascularization. Following intravenous injection of Rose bengal, argon laser irradiation has been successfully used to occlude corneal neovascularization. nih.gov Treated vessels remained closed for the duration of the four-month study, leading to improved corneal clarity. nih.gov Safety studies in healthy rabbits have also been conducted to evaluate corneal changes after treatment with varying concentrations of Rose bengal and photodynamic antimicrobial therapy (PDAT). arvojournals.orgnih.govnih.gov These studies have helped to establish safe parameters for the use of Rose bengal in ophthalmic applications. arvojournals.orgnih.gov
| Animal Model | Condition | Treatment | Outcome |
| Rabbit | Corneal Neovascularization | Intravenous Rose bengal and argon laser irradiation | Successful occlusion of vessels and improved corneal clarity. nih.gov |
| Rabbit | Healthy Cornea | Rose bengal photodynamic antimicrobial therapy (PDAT) | Evaluation of corneal changes to establish safety. arvojournals.orgnih.govnih.gov |
The photothrombotic stroke model, utilizing Rose bengal, is a widely used technique in rodents to study ischemic stroke. nih.govconductscience.com This minimally invasive method involves the systemic injection of Rose bengal, followed by focal irradiation of the skull with a specific wavelength of light. conductscience.comnih.gov This process generates reactive oxygen species, leading to endothelial damage and the formation of a thrombus, thereby inducing a focal ischemic event. researchgate.netnih.gov This model allows for high reproducibility of lesion size and location, making it valuable for studying the cellular and molecular mechanisms of neurodegeneration and for testing potential anti-stroke therapies. nih.govresearchgate.net While this model effectively replicates certain aspects of human ischemic stroke, such as the ischemic core and blood-brain barrier breakdown, it is primarily occlusive and does not typically involve a penumbra or reperfusion. nih.govconductscience.commednexus.org
Rose bengal-mediated photochemical tissue bonding (PTB) is being explored as a sutureless method for wound closure and tissue repair. nih.govacs.org When applied to tissue surfaces and irradiated with green light, Rose bengal facilitates the formation of protein-protein cross-links, leading to tissue sealing. nih.govacs.org This technique offers the advantage of minimal scarring and fibrosis compared to traditional suturing. acs.org The underlying mechanism is believed to involve the generation of singlet oxygen, which mediates the formation of these protein bonds. nih.gov Research has focused on understanding the binding of Rose bengal to collagen and the influence of the tissue microenvironment on its photochemical reactions. acs.orgacs.orgresearchgate.net
Distribution and Accumulation in Animal Tissues (Rose Bengal I 125 and derivatives)
The pharmacokinetic profile of Rose bengal has been investigated in several animal species, including rats, rabbits, dogs, and guinea pigs. nih.govdrugbank.com These studies, often utilizing radioiodinated forms of Rose bengal such as Rose bengal I 125, have provided insights into its metabolism, protein binding, and excretion pathways. nih.gov Species-specific differences in the pharmacokinetics of Rose bengal have been observed. nih.gov Studies on other fluorescein-labeled compounds in rats have shown that after intravenous administration, the urinary route is the major pathway for elimination, while the fecal route is minor. researchgate.net Conversely, after oral administration, the fecal route becomes the primary elimination pathway. researchgate.net
Comparative Methodological Research in Veterinary Diagnostics
In the field of veterinary medicine, the Rose Bengal Test is a rapid slide agglutination procedure used for the serological diagnosis of brucellosis in animals, particularly cattle and swine. linear.es It is employed as a screening tool in areas with both high and low incidence of the disease. linear.es The test detects antibodies against Brucella species and has proven to be a satisfactory diagnostic procedure for swine brucellosis. linear.es For other species, it is often used in conjunction with confirmatory tests like the complement fixation test. linear.es
Rose bengal is also utilized in veterinary ophthalmology as a diagnostic stain to assess the health of the corneal and conjunctival epithelium. vin.com It stains dead or degenerated cells and highlights defects in the mucin layer of the tear film, aiding in the diagnosis of conditions like keratoconjunctivitis sicca (dry eye) in dogs. vin.comveterinaryscijournal.com
Evaluation of Rose Bengal Plate Agglutination Test for Animal Diseases (e.g., Equine Glanders, Brucellosis)
The Rose Bengal Plate Agglutination Test (RBT) has been extensively evaluated as a rapid and simple diagnostic tool for various infectious diseases in animals, most notably equine glanders and brucellosis. Its performance characteristics, particularly sensitivity and specificity, have been scrutinized in numerous studies involving different animal populations.
For the diagnosis of equine glanders , caused by Burkholderia mallei, the RBT has demonstrated considerable diagnostic efficiency. A study evaluating the RBT for glanders diagnosis tested sera from 70 naturally infected, culture-positive equines, 96 potentially exposed cohorts, and 110 healthy equines. nih.govmadbarn.com In this research, the RBT showed a sensitivity of 90.0% in culture-positive animals and a specificity of 100% when testing sera from glanders-negative equines. nih.govmadbarn.com The positive predictive value of the RBT was determined to be 100%, while the negative predictive value was 94%. nih.govresearchgate.net Another study in Pakistan reported a similar sensitivity of 90% and a specificity of 100% for the RBT in diagnosing glanders. woah.org These findings highlight the RBT's utility as a reliable screening test for equine glanders, particularly in field conditions where rapid results are crucial. nih.govmadbarn.com
In the context of brucellosis , a widespread zoonotic disease caused by Brucella species, the RBT is one of the most commonly used screening tests in both animals and humans. fortressdiagnostics.comveterinarypaper.com The test utilizes a stained B. abortus suspension at an acidic pH (3.6–3.7) which is mixed with the test serum. microbeonline.com The presence of specific IgG or IgM antibodies results in visible agglutination. fortressdiagnostics.com The RBT's effectiveness has been studied in various animal species, including cattle, sheep, goats, and dogs. who.inttabrizu.ac.irfao.org In a study on stray dogs, the RBT demonstrated a sensitivity of 100% and a specificity of 95.12% when compared to the Wright test at a 1:80 titer cut-off. tabrizu.ac.irtabrizu.ac.ir The positive and negative predictive values in this population were 71.42% and 100%, respectively. tabrizu.ac.irtabrizu.ac.ir For bovine brucellosis, one study using Bayesian analysis estimated the true sensitivity of the RBT to be 89.6% and the true specificity to be 84.5%. nih.gov However, another study comparing RBT to real-time PCR (RT-PCR) as the gold standard in asymptomatic male calves reported a lower sensitivity of 79.12% and a specificity of 39.58%. biomedpharmajournal.org The variability in reported sensitivity and specificity across different studies can be influenced by factors such as the quality of the antigen, the prevalence of the disease in the population, and the gold standard test used for comparison. microbeonline.comfao.org Despite these variations, the RBT is widely recommended for screening animal populations for brucellosis due to its simplicity and speed. veterinarypaper.commicrobeonline.com
Table 1: Performance of Rose Bengal Plate Agglutination Test (RBT) in Equine Glanders Diagnosis
| Parameter | Value | Source |
|---|---|---|
| Sensitivity | 90.0% | nih.govmadbarn.com |
| Specificity | 100% | nih.govmadbarn.comwoah.org |
| Positive Predictive Value | 100% | nih.govresearchgate.net |
| Negative Predictive Value | 94% | nih.govresearchgate.net |
Table 2: Performance of Rose Bengal Plate Agglutination Test (RBT) in Brucellosis Diagnosis in Various Animal Species
| Animal Species | Comparison Test | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Source |
|---|---|---|---|---|---|---|
| Dogs | Wright Test (1:80 titer) | 100% | 95.12% | 71.42% | 100% | tabrizu.ac.irtabrizu.ac.ir |
| Cattle | Bayesian Latent Class Analysis | 89.6% | 84.5% | - | - | nih.gov |
| Cattle (Calves) | Real-Time PCR | 79.12% | 39.58% | 83.24% | 33.33% | biomedpharmajournal.org |
Comparison with Other Serological and Diagnostic Assays in Animal Populations
The diagnostic value of the Rose Bengal Plate Agglutination Test (RBT) is often assessed by comparing its performance against other established serological and diagnostic assays. These comparative evaluations are crucial for determining its role in disease control and surveillance programs.
In the diagnosis of equine glanders , the RBT has been compared with the mallein test, indirect hemagglutination test (IHAT), complement fixation test (CFT), and modified counter immunoelectrophoresis test (mCIET). nih.gov A comprehensive study found the RBT to be significantly more sensitive (90.0%) than the mallein test (75.7%) and mCIET (81.4%). nih.govmadbarn.com The sensitivities of IHAT (97.1%) and CFT (91.4%) were slightly higher than that of the RBT. nih.govmadbarn.com All tests, except for mCIET, demonstrated 100% specificity. nih.govmadbarn.com When assessing the level of agreement between tests, the highest concordance was found between RBT and CFT, followed by RBT and IHAT. nih.govresearchgate.net Given its simplicity and rapid nature, the RBT is recommended as a valuable supplementary test for diagnosing glanders in field settings. nih.govresearchgate.net
For brucellosis , the RBT is frequently compared to tests like the Serum Agglutination Test (SAT), Complement Fixation Test (CFT), and various Enzyme-Linked Immunosorbent Assays (ELISA). A meta-analysis revealed that slow agglutination tests had lower detection rates than the RBT in both humans and cattle. mdpi.com Conversely, primary binding assays like ELISA showed higher comparative detection rates in humans. mdpi.com In cattle, the CFT demonstrated a slightly lower detection rate compared to the RBT. mdpi.com
In a study on bovine brucellosis in Ethiopia, the I-ELISA was found to have the highest sensitivity (96.8%) and specificity (96.3%), followed by the CFT (Sensitivity: 94%, Specificity: 88.5%) and then the RBT (Sensitivity: 89.6%, Specificity: 84.5%). nih.gov Another study comparing diagnostic tests for bovine brucellosis found that out of 89 samples, I-ELISA detected the most positive cases (44), followed by PCR (21) and RBT (18). nih.gov The specificity of PCR was 100%, while the RBT's specificity was 88.89% when compared to I-ELISA as the gold standard. nih.gov In a different comparison, seropositivity in cows and buffaloes was highest with i-ELISA (25%), followed by STAT (14.45%) and RBT (10.56%). veterinaryworld.org
These studies collectively indicate that while the RBT is an excellent, rapid, and simple screening tool, its sensitivity and specificity can sometimes be lower than more technologically advanced assays like ELISA and PCR. veterinarypaper.comnih.gov Therefore, it is often recommended that positive RBT results be confirmed by a more specific test, such as the CFT or an IgG-specific procedure like ELISA, especially in low-prevalence areas or for individual animal diagnosis. microbeonline.comlinear.es
Table 3: Comparative Sensitivity and Specificity of RBT and Other Assays for Equine Glanders
| Diagnostic Test | Sensitivity (%) | Specificity (%) | Source |
|---|---|---|---|
| Rose Bengal Plate Test (RBT) | 90.0 | 100 | nih.govmadbarn.com |
| Indirect Hemagglutination Test (IHAT) | 97.1 | 100 | nih.govmadbarn.com |
| Complement Fixation Test (CFT) | 91.4 | 100 | nih.govmadbarn.com |
| Modified Counter Immunoelectrophoresis Test (mCIET) | 81.4 | - | nih.govmadbarn.com |
| Mallein Test | 75.7 | 100 | nih.govmadbarn.com |
Table 4: Comparative Evaluation of RBT and Other Serological Tests for Bovine Brucellosis
| Study Reference | Diagnostic Test | Sensitivity (%) | Specificity (%) | Animal Population |
|---|---|---|---|---|
| nih.gov | RBT | 89.6 | 84.5 | Cattle |
| nih.gov | I-ELISA | 96.8 | 96.3 | Cattle |
| nih.gov | CFT | 94.0 | 88.5 | Cattle |
| biomedpharmajournal.org | RBT (vs RT-PCR) | 79.12 | 39.58 | Cattle (Calves) |
| biomedpharmajournal.org | ELISA (vs RT-PCR) | 55.49 | 52.08 | Cattle (Calves) |
| nih.gov | RBT (vs I-ELISA) | 29.55 | 88.89 | Cattle |
| nih.gov | PCR (vs I-ELISA) | 47.73 | 100 | Cattle |
Future Directions and Emerging Research Avenues
Development of Novel Rose Bengal-Based Nanoplatforms for Targeted Research
The encapsulation and conjugation of Rose Bengal (RB) onto various nanostructures are pivotal in overcoming limitations such as poor tissue penetration and non-specific targeting. These novel nanoplatforms are engineered to enhance the delivery and efficacy of RB in targeted research applications.
Researchers have developed several types of nanoparticles to carry Rose Bengal, each with unique properties and applications. For instance, polyamidoamine (PAMAM) dendrimers have been explored as a delivery system for RB, demonstrating the potential for new opportunities in nanomedicine. nih.gov Catalase-conjugated RB nanoparticles have been designed to have controllable diameters and show selectivity for mitochondria, enhancing photodynamic therapy (PDT) efficacy. chinesechemsoc.org These nanoparticles can catalyze the decomposition of hydrogen peroxide into oxygen, which increases the production of singlet oxygen under irradiation. chinesechemsoc.org
Lanthanide-based nanoparticles are another area of focus, particularly for X-ray-induced photodynamic therapy (X-PDT), which allows for deeper tissue penetration compared to visible light. nih.govnih.gov Upconverting nanoparticles (UCNPs) that absorb near-infrared (NIR) light and emit visible light are also being used to activate RB in deeper tissues. mdpi.commdpi.com These UCNPs can be coated with materials like bovine serum albumin (BSA) to which RB is conjugated, enabling cellular uptake and cytotoxicity upon irradiation. acs.org
Furthermore, Rose Bengal has been encapsulated in chitosan (B1678972) nanoparticles using the ionotropic gelation method. mdpi.com Another innovative approach involves the in-situ conversion of Rose Bengal microbubbles into nanoparticles through ultrasound exposure, significantly enhancing drug accumulation at the target site. rsc.org
The table below summarizes various Rose Bengal-based nanoplatforms and their key features for targeted research.
| Nanoplatform Type | Composition/Features | Targeted Research Application | Key Findings |
| PAMAM Dendrimers | Poly(amidoamine) nanostructures | Hydrophilic photosensitizer delivery | Efficient delivery system for hydrophilic photosensitizers like Rose Bengal. nih.gov |
| Catalase-Conjugated Nanoparticles | Self-assembled Catalase-Rose Bengal conjugates | Mitochondria-targeted PDT | Controllable diameter, relieves tumor hypoxia, and enhances singlet oxygen production. chinesechemsoc.org |
| Lanthanide-Based Nanoparticles | AGuIX nanoparticles with Terbium (Tb) and Gadolinium (Gd) | X-ray induced PDT (X-PDT) | Enables deep tissue penetration for therapy by using X-rays as an excitation source. nih.gov |
| Upconverting Nanoparticles (UCNPs) | NaGdF4:Yb3+/Er3+ core with BSA coating | NIR light-induced PDT | Converts NIR light to visible light to activate Rose Bengal for deep tissue therapy. acs.org |
| Chitosan Nanoparticles | Rose Bengal encapsulated via ionotropic gelation | PDT for cancer cells | Demonstrates effective photocytotoxicity in cancer cell lines. mdpi.com |
| Microbubble-to-Nanoparticle Conversion | Amphiphilic Rose Bengal conjugate microbubbles | Ultrasound imaging-guided sonodynamic therapy | Ultrasound converts microbubbles to nanoparticles, enhancing tumor accumulation. rsc.org |
Exploration of Rose Bengal in Advanced Mechanistic Imaging Studies
Rose Bengal's fluorescent properties make it a valuable tool for advanced imaging studies to elucidate complex biological mechanisms. Its application in photothrombosis models and protein transport imaging highlights its utility in visualizing and understanding physiological and pathological processes.
In neuroscience research, Rose Bengal is utilized to create highly localized ischemic events in single blood vessels through photothrombosis. researchgate.netnih.govnih.govuthscsa.edu This technique involves the intravenous injection of Rose Bengal, which, upon excitation with a specific wavelength of light (e.g., 561 nm laser), generates reactive oxygen species that damage the vascular endothelium and induce clot formation. nih.govnih.gov This allows researchers to study the cellular and molecular cascades following a stroke in real-time within a living animal. nih.govnih.govuthscsa.edu The ability to target individual capillaries and monitor the resulting changes in blood flow and tissue provides a powerful model for investigating the mechanisms of microvascular occlusion and its consequences. nih.gov
Beyond photothrombosis, Rose Bengal is being employed as a dual radiopaque and fluorescent label to track the distribution of proteins in subcutaneous tissues. nih.gov By conjugating Rose Bengal to proteins like bovine serum albumin (BSA), researchers can use computed tomography (CT) and confocal microscopy to visualize the diffusion and transport of these labeled proteins following injection. nih.gov This provides crucial insights into the bioavailability of high molecular weight biotherapeutics. nih.gov
The following table details the use of Rose Bengal in advanced mechanistic imaging.
| Imaging Application | Technique | Biological Process Studied | Key Insights |
| Photothrombosis Model | In vivo confocal/multiphoton microscopy | Stroke, microvascular occlusion | Allows for induction and real-time imaging of focal ischemic events in single vessels. researchgate.netnih.govnih.govuthscsa.edu |
| Protein Transport Imaging | Computed Tomography (CT) and Fluorescence Microscopy | Subcutaneous distribution of biologics | Enables tracking of protein distribution and transport to understand bioavailability. nih.gov |
Computational Design and Predictive Modeling for Rose Bengal Derivatives
Computational methods are increasingly being used to design and predict the properties of novel photosensitizers, including derivatives of Rose Bengal. These approaches aim to optimize the therapeutic and research potential of these compounds by fine-tuning their chemical structures.
The development of new photosensitizer drugs can be accelerated through computational methods like Density Functional Theory (DFT). nih.gov Such approaches can simulate and predict the optical and electronic properties of new derivatives, saving time and resources. nih.gov For Rose Bengal, research has focused on synthesizing and evaluating analogues to establish structure-activity relationships (SAR). nih.gov By systematically modifying the structure of Rose Bengal, researchers can identify the key chemical features responsible for its biological activity. nih.gov
Furthermore, artificial intelligence (AI) and machine learning models are being developed to predict the photosensitizing effects of chemical compounds based on their molecular structure. chemrxiv.org These predictive models can screen large libraries of potential derivatives and identify candidates with desirable properties. For instance, models have been trained to predict photosensitizing attributes from a compound's SMILES string, with promising results. chemrxiv.org Such models could be applied to design novel Rose Bengal derivatives with enhanced efficacy and reduced side effects.
The table below outlines the computational approaches for designing Rose Bengal derivatives.
| Computational Approach | Methodology | Goal | Potential Outcome |
| Density Functional Theory (DFT) | Ab-initio simulations | Predict optical and electronic properties | Development of more efficient photosensitizers. nih.gov |
| Structure-Activity Relationship (SAR) | Synthesis and evaluation of analogues | Identify key structural features for activity | Optimized Rose Bengal derivatives for specific applications. nih.gov |
| Artificial Intelligence (AI) Modeling | Machine learning algorithms | Predict photosensitizing effects from chemical structure | Rapid screening and identification of promising new derivatives. chemrxiv.org |
Integration of Rose Bengal into Multifunctional Research Probes
The integration of Rose Bengal into multifunctional probes that combine diagnostic and therapeutic capabilities is a rapidly advancing area of research. These "theranostic" agents allow for simultaneous imaging and treatment, offering a more precise and effective approach to research and potentially, future therapies.
Rose Bengal can be incorporated into nanoplatforms that have both imaging and therapeutic functions. For example, upconverting nanoparticles (UCNPs) containing gadolinium (Gd³⁺) ions can confer T1-weighted Magnetic Resonance Imaging (MRI) properties, while the RB provides the photodynamic effect. nih.gov This allows for MRI-guided PDT. Similarly, lanthanide-based nanoparticles can be used for luminescence imaging in conjunction with X-ray-induced PDT. mdpi.com
The dual activity of Rose Bengal itself can be harnessed in these probes. For instance, when conjugated to albumin on the surface of UCNPs, RB not only acts as a photosensitizer for PDT but also facilitates the cellular uptake of the nanoparticles, effectively acting as a targeting agent. acs.org Rose Bengal has also been used as a spectroscopic probe to study the structure and function of biomolecules like RNA polymerase. nih.gov
The following table summarizes the integration of Rose Bengal into multifunctional research probes.
| Probe Type | Components | Functionalities | Research Application |
| Theranostic Nanoparticles | UCNPs with Gd³⁺, Rose Bengal, and IR825 | MRI, Photodynamic Therapy (PDT), Photothermal Therapy (PTT) | Multi-modal imaging and combination therapy research. nih.gov |
| Dual-Activity UCNPs | NaGdF4:Yb3+/Er3+ UCNPs coated with BSA-Rose Bengal | Targeting and Photodynamic Therapy | Investigating targeted cancer cell uptake and destruction. acs.org |
| Spectroscopic Probe | Rose Bengal molecule | Fluorescence and absorption spectroscopy | Studying protein conformation and binding sites. nih.gov |
Expanding Catalytic Applications in Green Chemistry
Rose Bengal is gaining significant attention as a photocatalyst in organic synthesis, aligning with the principles of green chemistry by utilizing visible light as a sustainable energy source. rsc.orgresearchgate.net Its low cost, easy accessibility, and ability to operate under mild reaction conditions make it an attractive alternative to traditional metal-based catalysts. rsc.orgnih.gov
As a photoredox catalyst, Rose Bengal can facilitate a variety of organic transformations. rsc.org It has been successfully employed in dehydrogenative coupling reactions, where it uses air as the terminal oxidant, avoiding the need for stoichiometric amounts of peroxo-compounds. rsc.org This methodology is considered environmentally friendly. rsc.org
Rose Bengal has also been used to catalyze the formation of C-C and C-X (where X is N, O, S, P, Si, and Se) bonds, which are fundamental transformations in organic synthesis. rsc.org For example, it can mediate the Friedel–Crafts alkylation of indoles with nitroalkenes in water, an environmentally benign solvent. nih.govscispace.com Furthermore, it has been used for the synthesis and site-selective functionalization of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. rsc.orgsemanticscholar.orgrsc.org
The table below highlights some of the catalytic applications of Rose Bengal in green chemistry.
| Reaction Type | Substrates | Key Features | Significance |
| Dehydrogenative Coupling | Tertiary amines | Uses visible light and air as the oxidant | Environmentally friendly C-H functionalization without metal catalysts. rsc.org |
| Friedel–Crafts Alkylation | Indoles and nitroalkenes | Performed in water under visible light | Green and efficient method for C-C bond formation. nih.govscispace.com |
| C-H and C-Heteroatom Bond Functionalization | Various organic molecules | Visible light-mediated, multiple reaction pathways | Synthesis and functionalization of valuable chemical compounds. rsc.orgsemanticscholar.org |
| Synthesis of N-Heterocycles | Tryptoline and tetrahydroisoquinoline | Highly efficient synthesis of amide derivatives | Access to biologically active frameworks. rsc.org |
Q & A
Q. Methodological Impact :
- Experiments involving photodynamic therapy must control light exposure to prevent degradation.
- Storage protocols must align with stability requirements to ensure batch consistency.
Basic: What validated methods exist for synthesizing and purifying Rose Bengal Sodium I<sup>125</sup>?
Answer:
Purification involves a multi-step recrystallization protocol:
Dissolve 8 g in 200 mL water; adjust pH to 10–11.
Add 200 mL acetone and adjust pH to 4.0 with HCl.
Stir for 5 minutes, filter, and repeat recrystallization three times.
Dry at 110°C for 12 hours .
Q. Key Considerations :
- pH adjustments prevent aggregation and ensure solubility.
- Repeated recrystallization minimizes impurities, critical for reproducibility in biological assays.
Advanced: How can researchers ensure chromatographic purity of Rose Bengal Sodium I<sup>125</sup> in experimental setups?
Answer:
Validate purity using ascending chromatography:
- Method : Apply 10 µL of a 1 mg/mL solution on chromatographic paper.
- Solvent : Ethanol (1:4) and ammonia (1:12) mixture.
- Analysis : Inspect under daylight and UV (360 nm) for extraneous spots .
Q. Troubleshooting :
- Contaminants may arise from incomplete recrystallization or improper storage.
- Repeat purification if spots indicate degradation byproducts.
Advanced: What protocols mitigate instability during long-term studies using Rose Bengal Sodium I<sup>125</sup>?
Answer:
- Storage : Amber bottles at 2–8°C; monthly preparation recommended .
- Handling : Use light-protected containers during experiments.
- Stability testing : Periodically validate via UV-Vis spectroscopy (λmax ~548 nm) to detect spectral shifts from degradation .
Advanced: How can researchers validate analytical methods for quantifying Rose Bengal Sodium I<sup>125</sup> in complex matrices?
Answer:
- Calibration curves : Prepare in relevant matrices (e.g., serum, buffer) to assess linearity (typical range: 0.1–10 µg/mL).
- Recovery studies : Spike known concentrations into samples; validate with HPLC-UV or fluorescence detection .
- Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥3) .
Advanced: What experimental design considerations enhance reproducibility of studies using Rose Bengal Sodium I<sup>125</sup>?
Answer:
- Documentation : Detail purification steps, storage conditions, and light-exposure controls .
- Controls : Include blank samples to account for autofluorescence.
- Replicates : Triplicate measurements to assess variability .
Advanced: How should researchers resolve contradictions in reported biological activity of Rose Bengal Sodium I<sup>125</sup> across studies?
Answer:
- Variable analysis : Compare purity levels, storage conditions, and light exposure protocols .
- Dose-response curves : Replicate studies under standardized conditions to isolate confounding factors .
- Meta-analysis : Use systematic reviews to identify trends in data discrepancies .
Advanced: What strategies optimize Rose Bengal Sodium I<sup>125</sup> concentration in microbiological assays?
Answer:
- Dose titration : Test 0.5–5.0 µg/mL ranges to balance efficacy and cytotoxicity.
- Kinetic studies : Monitor time-dependent effects to identify optimal exposure durations .
- Synergistic agents : Combine with permeabilizers (e.g., EDTA) to enhance uptake in Gram-negative bacteria .
Advanced: How can researchers assess Rose Bengal Sodium I<sup>125</sup> interactions with cellular membranes?
Answer:
- Fluorescence quenching : Use liposome models to measure binding affinity.
- Confocal microscopy : Track subcellular localization in real-time .
- Surface plasmon resonance (SPR) : Quantify binding kinetics with lipid bilayers .
Advanced: What methodologies support longitudinal studies on Rose Bengal Sodium I<sup>125</sup> stability in environmental samples?
Answer:
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and extrapolate degradation rates via Arrhenius equations .
- LC-MS/MS : Identify degradation products and quantify half-life .
- Eco-toxicity assays : Assess impact of degradation byproducts on model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
